4-Amino-dihydro-furan-2-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminooxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYONVUDAOYDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117752-88-2 | |
| Record name | (4R)-4-aminooxolan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-dihydro-furan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-dihydro-furan-2-one hydrochloride, a valuable heterocyclic compound with potential applications in pharmaceutical development. This document details experimental protocols, quantitative data, and workflows to assist researchers in the effective production and analysis of this molecule.
Physicochemical Properties
This compound, also known as α-amino-γ-butyrolactone hydrochloride, is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138846-59-0 | [1][2] |
| Molecular Formula | C4H8ClNO2 | [1][2] |
| Molar Mass | 137.56 g/mol | [1][2] |
| Appearance | White to Almost white powder/crystal | |
| Storage Conditions | Room Temperature | [1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented below. The first is a well-documented procedure starting from L-methionine, and the second offers an alternative pathway from γ-butyrolactone.
Experimental Protocol 1: Synthesis from L-Methionine
This protocol is adapted from a patented procedure and involves the reaction of L-methionine with monochloroacetic acid followed by cyclization and salt formation.
Materials:
-
L-Methionine
-
Monochloroacetic acid
-
Water
-
37% Hydrochloric acid
-
Ethanol
Procedure:
-
A mixture of L-methionine and water is heated to 85°C with stirring.
-
A solution of monochloroacetic acid in water is added dropwise to the reaction mixture over 2 hours, maintaining the temperature between 85-100°C.
-
The reaction mixture is stirred for an additional 3 hours at 85-95°C.
-
The mixture is then cooled to 25°C.
-
The aqueous layer is concentrated under reduced pressure.
-
To the residue, 37% hydrochloric acid is added at approximately 50°C, and the mixture is stirred at 90°C for 2 hours.
-
The solvent is evaporated, and the residue is cooled to 50°C.
-
Ice-cold ethanol is added, and the mixture is cooled to about 5°C with stirring to induce crystallization.
-
The resulting white powdery solid is collected by suction filtration, washed with ethanol, and dried under reduced pressure.
Expected Yield: 73-79%
Experimental Protocol 2: Alternative Synthesis from γ-Butyrolactone
This route involves the reaction of γ-butyrolactone with potassium phthalimide, followed by hydrolysis to yield the desired product.
Materials:
-
γ-Butyrolactone
-
Potassium phthalimide
-
Hydrochloric acid
Procedure:
-
γ-Butyrolactone is reacted with one molar equivalent of potassium phthalimide. The specifics of the reaction conditions (solvent, temperature) may require optimization but can be based on analogous reactions reported in the literature.
-
The intermediate product is then subjected to hydrolysis with hot hydrochloric acid.
-
This treatment cleaves the phthalimide group and is expected to yield the hydrochloride salt of 4-aminobutyrolactone in solution.
-
Subsequent workup, likely involving removal of phthalic acid by filtration and concentration of the aqueous solution, would be required to isolate the product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from L-methionine.
Caption: Workflow for the synthesis of this compound.
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following tables summarize expected spectroscopic data based on the analysis of closely related furanone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 4.0 - 4.5 | Multiplet | H at C4 (methine proton adjacent to the amino group) |
| ~ 2.5 - 3.0 | Multiplet | H at C3 (methylene protons) | |
| ~ 4.2 - 4.6 | Multiplet | H at C5 (methylene protons adjacent to the ester oxygen) | |
| Broad singlet | NH3+ protons | ||
| ¹³C | ~ 175 - 180 | - | C2 (carbonyl carbon) |
| ~ 70 - 75 | - | C5 (carbon adjacent to the ester oxygen) | |
| ~ 50 - 55 | - | C4 (carbon bearing the amino group) | |
| ~ 30 - 35 | - | C3 (methylene carbon) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrobromide salt of α-amino-γ-butyrolactone provides a close reference for the expected vibrational frequencies of the hydrochloride salt.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, broad |
| C=O stretch (lactone) | ~ 1770 | Strong |
| C-O stretch | ~ 1180 | Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI+) | 102.05 | [M+H]+ of the free base (C4H7NO2) |
Biological and Pharmaceutical Context
Furanone derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furanone scaffold is present in numerous natural products and pharmaceutical agents. This compound, as a small, functionalized lactone, serves as a versatile building block in the synthesis of more complex bioactive molecules. Its chiral nature also makes it a valuable precursor in asymmetric synthesis. While a specific signaling pathway for this particular molecule is not extensively documented, its structural similarity to other biologically active furanones suggests potential interactions with various cellular targets. Further research is warranted to explore its specific biological functions and therapeutic potential.
References
Spectroscopic Analysis of 4-Amino-dihydro-furan-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-dihydro-furan-2-one hydrochloride, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to obtain empirical evidence.
Chemical Structure
This compound possesses a γ-butyrolactone ring with an amino group at the fourth position. The hydrochloride salt form results from the protonation of the amino group.
Figure 1: Chemical Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |
| ~4.5 - 4.8 | Multiplet | 1H | H-4 | Proton attached to the carbon bearing the ammonium group. Expected to be downfield due to the electron-withdrawing effect of the -NH₃⁺ group. |
| ~4.2 - 4.5 | Multiplet | 2H | H-5 | Diastereotopic protons of the methylene group adjacent to the ring oxygen. |
| ~2.8 - 3.2 | Multiplet | 2H | H-3 | Diastereotopic protons of the methylene group adjacent to the carbonyl group. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon | Notes |
| ~175 - 180 | C-2 | Carbonyl carbon of the lactone. |
| ~75 - 80 | C-5 | Carbon of the methylene group adjacent to the ring oxygen. |
| ~50 - 55 | C-4 | Carbon attached to the ammonium group. |
| ~35 - 40 | C-3 | Carbon of the methylene group adjacent to the carbonyl group. |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2800 | Strong, Broad | N-H stretching of the ammonium salt (-NH₃⁺). |
| ~2900 - 3000 | Medium | C-H stretching of the methylene groups. |
| ~1770 - 1790 | Strong | C=O stretching of the γ-lactone. |
| ~1600 - 1500 | Medium | N-H bending of the ammonium salt (-NH₃⁺). |
| ~1150 - 1250 | Strong | C-O stretching of the ester group in the lactone. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 102.05 | [M+H]⁺ (of free base) | The molecular ion of the free amine (C₄H₇NO₂) is expected to be observed. |
| 84.04 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |
| 74.06 | [M+H - CO]⁺ | Loss of carbon monoxide from the protonated molecule. |
| 56.05 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide after initial water loss. |
Ionization Method: Electrospray Ionization (ESI), positive ion mode.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for amine hydrochlorides due to its ability to dissolve polar compounds and its non-exchangeable proton signals).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
To confirm the presence of the -NH₃⁺ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₃⁺ peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for promoting ionization)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The formic acid helps to protonate the analyte in the ESI source.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Set up the ESI source in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion of the free base ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose fragmentation pathways consistent with the observed MS/MS spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Key Spectroscopic Correlations
This diagram highlights the key structural features of this compound and their expected spectroscopic signatures.
Caption: Key spectroscopic correlations.
Crystal Structure Analysis of 4-Amino-dihydro-furan-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Amino-dihydro-furan-2-one hydrochloride. This compound, a derivative of γ-butyrolactone (GBL), is of interest in medicinal chemistry due to its structural motifs that are common in various biologically active molecules. Understanding its three-dimensional structure is crucial for elucidating its chemical properties, potential biological activity, and for structure-based drug design.
Introduction
This compound is a small organic molecule featuring a lactone ring, a primary amine, and a hydrochloride salt. The presence of the chiral center at the 4-position and the potential for various hydrogen bonding interactions make its solid-state characterization particularly important. X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions within the crystal lattice. This guide outlines the typical experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and presents representative crystallographic data.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes, often involving the amination of a suitable precursor such as α-bromo-γ-butyrolactone followed by salt formation.
Synthesis Protocol:
-
Reaction Setup: A solution of the starting material (e.g., a protected amino acid derivative or a suitable lactone precursor) is prepared in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The aminating agent is added dropwise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of hydrochloric acid (typically as a solution in an organic solvent) is added to precipitate the hydrochloride salt.
-
Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common choices include ethanol, methanol, water, or mixtures thereof.
-
Slow Evaporation: A saturated solution of the compound is prepared at room temperature or slightly elevated temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
The following tables summarize representative crystallographic data and geometric parameters for this compound. Note: These are illustrative data based on typical values for similar small molecule hydrochloride salts, as a specific published structure was not identified.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₄H₈ClNO₂ |
| Formula weight | 137.56 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.85(2) Å, α = 90° |
| b = 10.23(3) Å, β = 105.2(1)° | |
| c = 9.87(3) Å, γ = 90° | |
| Volume | 569.1(3) ų |
| Z (molecules per cell) | 4 |
| Calculated density | 1.605 Mg/m³ |
| Absorption coefficient | 0.55 mm⁻¹ |
| F(000) | 288 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5480 |
| Independent reflections | 1305 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1305 / 0 / 105 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.055, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-O1 | 1.21(2) | O2-C1-C2 | 110.1(1) |
| C1-O2 | 1.35(2) | C1-C2-C3 | 102.5(1) |
| C2-C3 | 1.53(2) | C2-C3-C4 | 103.8(1) |
| C3-C4 | 1.52(2) | C3-C4-N1 | 111.5(1) |
| C4-O2 | 1.47(2) | C3-C4-O2 | 105.2(1) |
| C4-N1 | 1.49(2) | C4-O2-C1 | 110.8(1) |
Mandatory Visualizations
The following diagrams illustrate the workflow of the crystal structure analysis and the logical relationships within the process.
Caption: Experimental workflow for crystal structure determination.
Caption: Logical relationship of inputs and outputs in crystallography.
Physical and chemical properties of 4-Amino-dihydro-furan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-dihydro-furan-2-one hydrochloride, a heterocyclic compound belonging to the γ-butyrolactone family, presents a scaffold of significant interest in medicinal chemistry and drug development. The furanone core is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the broader context of the biological activities of related furanone derivatives. Due to the limited availability of specific experimental data for this compound (CAS No. 138846-59-0), this guide also incorporates data from closely related analogs to provide a more complete picture for research and development purposes.
Core Physical and Chemical Properties
Precise experimental data for this compound is not widely published. The following tables summarize the available information for the target compound and related furanone derivatives to offer a comparative perspective.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride | 4-amino-5H-furan-2-one |
| CAS Number | 138846-59-0[1][2] | 2185-03-7 | 13374861 (CID)[3] |
| Molecular Formula | C₄H₈ClNO₂[2] | C₄H₈ClNO₂ | C₄H₅NO₂[3] |
| Molecular Weight | 137.56 g/mol [2] | 137.56 g/mol | 99.09 g/mol [3] |
| Melting Point | Data not available | 210-220 °C (decomposes) | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Appearance | Data not available | Solid | Data not available |
Table 2: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-aminodihydrofuran-2(3H)-one hydrochloride |
| CAS Number | 138846-59-0[1][2] |
| Molecular Formula | C₄H₈ClNO₂[2] |
| Molecular Weight | 137.56 g/mol [2] |
| SMILES | C1(C(C(=O)O1)N)Cl |
Note: Spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectrometry for this compound (CAS 138846-59-0) may be available from suppliers like BLD Pharm upon request.[1]
Experimental Protocols
Plausible Synthesis of this compound
This proposed synthesis involves a multi-step process starting from commercially available precursors.
Step 1: Synthesis of a Substituted 4-Amino-2(5H)-furanone
This step is adapted from the synthesis of 3-acyl-4-amino-2(5H)-furanones.[4]
-
Materials:
-
An appropriate α-hydroxy nitrile (e.g., glycolonitrile)
-
A β-keto ester (e.g., ethyl acetoacetate)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the β-keto ester in anhydrous toluene, add the α-hydroxy nitrile and tin(IV) chloride under a nitrogen atmosphere.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2(5H)-furanone derivative.
-
Step 2: Reduction of the 4-Amino-2(5H)-furanone
The double bond in the furanone ring can be selectively reduced via catalytic hydrogenation.
-
Materials:
-
Substituted 4-amino-2(5H)-furanone from Step 1
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the 4-amino-2(5H)-furanone in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-dihydro-furan-2-one.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials:
-
Crude 4-amino-dihydro-furan-2-one from Step 2
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)
-
-
Procedure:
-
Dissolve the crude 4-amino-dihydro-furan-2-one in anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
-
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway information for this compound is not currently available in published literature. However, the furanone scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities.[5]
Derivatives of 2(5H)-furanone have been reported to exhibit a broad range of pharmacological effects, including:
-
Antimicrobial Activity: Many furanone derivatives have shown potent antibacterial and antifungal properties.[6]
-
Anti-inflammatory Effects: The furan ring can act as a bioisostere for other aromatic systems, contributing to anti-inflammatory activity.
-
Anticancer Properties: Certain furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
The biological activities of furan-containing compounds are often attributed to the ability of the furan ring to participate in various biological interactions.[5] It is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting these or other pathways. Further research is required to elucidate the specific biological profile of this compound.
Visualizations
Diagram 1: Plausible Synthetic Workflow for this compound
Caption: Plausible synthetic route to this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding of its basic properties and a viable pathway for its synthesis. The rich biological activity profile of the broader furanone class suggests that this compound could be a valuable starting point for the development of novel bioactive molecules. Further research is warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. 138846-59-0|4-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-amino-5H-furan-2-one | C4H5NO2 | CID 13374861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. ijabbr.com [ijabbr.com]
- 6. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
Technical Guide: Solubility and Stability Studies of 4-Amino-dihydro-furan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential solubility and stability studies for the characterization of 4-Amino-dihydro-furan-2-one hydrochloride. Due to the limited availability of public data on this specific molecule, this document outlines the requisite experimental protocols and data presentation formats necessary for a thorough physicochemical evaluation. The methodologies described herein are based on industry-standard practices and regulatory guidelines, providing a robust framework for researchers and drug development professionals. This guide will cover protocols for kinetic and thermodynamic solubility, as well as a complete forced degradation study to elucidate potential degradation pathways and establish a stability-indicating analytical method.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its solubility and stability is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. The hydrochloride salt form is often utilized to enhance the solubility and stability of parent compounds. This guide details the necessary experimental procedures to fully characterize these properties.
Solubility Assessment
The solubility of an API is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility studies are crucial to fully understand its dissolution behavior.
Kinetic Solubility
Kinetic solubility provides an early indication of how readily a compound dissolves and is particularly useful in high-throughput screening settings.
2.1.1. Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation: Incubate the plate at room temperature (approximately 25°C) with gentle shaking for a defined period, typically 1 to 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.
2.2.1. Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Solubility
Quantitative solubility data should be summarized in a clear and structured table.
| Solubility Type | Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Kinetic | PBS | 7.4 | 25 | [Representative Data] |
| Thermodynamic | 0.1 N HCl | 1.2 | 25 | [Representative Data] |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Representative Data] |
| Thermodynamic | Phosphate Buffer | 6.8 | 25 | [Representative Data] |
| Thermodynamic | Purified Water | ~5.5 | 25 | [Representative Data] |
| Thermodynamic | 0.1 N HCl | 1.2 | 37 | [Representative Data] |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | [Representative Data] |
| Thermodynamic | Phosphate Buffer | 6.8 | 37 | [Representative Data] |
| Thermodynamic | Purified Water | ~5.5 | 37 | [Representative Data] |
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact API from its degradation products.
3.1.1. Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile or methanol with various aqueous buffers (e.g., phosphate, acetate) at different pH values.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent compound from all potential impurities and degradants.
-
Detector Wavelength Selection: Determine the optimal UV detection wavelength by analyzing the UV spectrum of this compound.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions to accelerate its decomposition.
3.2.1. Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature for a specified period. Neutralize the samples before analysis. Given the lactone structure, which is susceptible to base hydrolysis, milder conditions might be necessary.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4]
Data Presentation: Forced Degradation
Summarize the results of the forced degradation studies in a table.
| Stress Condition | Duration | Temperature | Assay of API (%) | Major Degradant(s) (RRT) | Total Impurities (%) |
| 0.1 N HCl | 24 h | 60°C | [Rep. Data] | [Rep. Data] | [Rep. Data] |
| 0.1 N NaOH | 8 h | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |
| 3% H₂O₂ | 24 h | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |
| Dry Heat | 48 h | 80°C | [Rep. Data] | [Rep. Data] | [Rep. Data] |
| Photolytic (Solid) | ICH Q1B | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |
| Photolytic (Solution) | ICH Q1B | RT | [Rep. Data] | [Rep. Data] | [Rep. Data] |
RRT: Relative Retention Time
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Experimental Workflow for Forced Degradation Study
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
An In-depth Technical Guide on the Formation of 4-Amino-dihydro-furan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride, a significant intermediate in organic and medicinal chemistry. The document outlines the prevalent synthetic methodologies, proposes a reaction mechanism, and presents key experimental data and protocols.
Introduction
This compound, also known as α-amino-γ-butyrolactone hydrochloride or homoserine lactone hydrochloride, is a chiral molecule of considerable interest in the pharmaceutical and agrochemical industries.[1] Its structure serves as a versatile building block for the synthesis of a variety of bioactive molecules.[2][3] Notably, it is a key intermediate in the preparation of the chiral herbicide L-glufosinate and in the synthesis of various pharmaceuticals.[4] This guide focuses on the prevalent method of its formation starting from L-methionine.
Proposed Mechanism of Formation
The synthesis of this compound from L-methionine and a haloacetic acid, such as chloroacetic acid, proceeds through a multi-step mechanism. The overall transformation involves an initial S-alkylation followed by an intramolecular cyclization and subsequent hydrolysis.
A plausible reaction pathway is as follows:
-
S-Alkylation: The sulfur atom of the methionine side chain, being a soft nucleophile, attacks the electrophilic carbon of chloroacetic acid. This results in the formation of a sulfonium salt intermediate.
-
Intramolecular Cyclization (Lactonization): Under the influence of heat, the carboxyl group of the methionine moiety attacks the γ-carbon, leading to the displacement of the dimethyl sulfide group and the formation of the γ-butyrolactone ring. This is an intramolecular nucleophilic substitution reaction.
-
Hydrolysis and Acidification: The reaction mixture is then treated with hydrochloric acid. This step ensures the protonation of the amino group, leading to the formation of the stable hydrochloride salt, which can then be crystallized and isolated.
This proposed mechanism is consistent with the reaction conditions and starting materials described in the literature.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-a-Amino-g-butyrolactone 97 2185-03-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. WO2012093565A1 - METHOD FOR PRODUCING α-AMINO-γ-BUTYROLACTONE - Google Patents [patents.google.com]
- 6. CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity Screening of Novel Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic efforts to generate novel derivatives with enhanced therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activity screening of novel furanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of Furanone Derivatives
Furanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with crucial cellular signaling pathways.
Quantitative Data: In Vitro Anticancer Efficacy
The cytotoxic potential of novel furanone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of recently developed furanone derivatives.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. |
| N-2(5H)-furanonyl sulfonyl hydrazone | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |
| Furanone Derivative | HeLa (Cervical) | 0.08 - 8.79 | May promote PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling. |
| Furanone Derivative | SW620 (Colorectal) | Moderate to potent | May promote PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for the initial screening of the cytotoxic activity of novel compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Test furanone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette and sterile pipette tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone derivatives in complete medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle alone (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualization of Anticancer Mechanism: MAPK Signaling Pathway
Many furanone derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway is a common feature in many cancers.
Caption: Inhibition of the MAPK signaling pathway by furanone derivatives.
Antimicrobial Activity of Furanone Derivatives
Novel furanone derivatives have shown promising activity against a broad range of pathogenic bacteria, including antibiotic-resistant strains. Their modes of action often involve the disruption of bacterial communication systems (quorum sensing) or the induction of oxidative stress.
Quantitative Data: In Vitro Antimicrobial Efficacy
The antimicrobial potency of furanone derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Furanone F105 | Staphylococcus aureus (MSSA) | 10 | [2] |
| Furanone F105 | Staphylococcus aureus (MRSA) | 20 | [2] |
| Furanone F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [3] |
| Chiral sulfone derivative 26 | Staphylococcus aureus | 8 | [4] |
| Chiral sulfone derivative 26 | Bacillus subtilis | 8 | [4] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion susceptibility test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains of interest
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm in diameter)
-
Test furanone derivatives
-
Forceps, sterile
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the furanone derivative solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the furanone derivative.
-
Visualization of Antimicrobial Mechanisms
2.3.1. Quorum Sensing Inhibition in Pseudomonas aeruginosa
Many furanone derivatives act as antagonists of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In P. aeruginosa, furanones can interfere with the LasR and RhlR receptor proteins.
Caption: Quorum sensing inhibition by furanone derivatives in P. aeruginosa.
2.3.2. ROS Induction in Staphylococcus aureus
Some furanone derivatives exhibit bactericidal activity against Gram-positive bacteria like S. aureus by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Caption: Induction of ROS and subsequent cell death by furanone derivatives.
Anti-inflammatory Activity of Furanone Derivatives
Furanone derivatives have also been investigated for their potential to mitigate inflammatory responses. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard method to evaluate the acute anti-inflammatory activity of novel compounds. The efficacy is often expressed as the percentage of edema inhibition.
| Furanone Derivative | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Bergapten | 0.16 | 5 | Significant | [5] |
| Oxypeucedanin hydrate | 126.4 | 5 | Significant | [5] |
| XH-14 | 5-20 µM (in vitro) | - | Dose-dependent decrease in NO and PGE2 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rat.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test furanone derivatives
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, reference, and test groups with different doses of the furanone derivative).
-
-
Compound Administration:
-
Administer the furanone derivative or the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.
-
Administer the vehicle (e.g., saline or a suitable solvent) to the control group.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Initial paw volume
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Visualization of Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The anti-inflammatory effects of furanone derivatives can be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.
Synthesis of Novel Furanone Derivatives
The generation of novel furanone derivatives with enhanced biological activity is a key focus of medicinal chemistry research. Various synthetic strategies are employed to create diverse libraries of these compounds for biological screening. A general synthetic scheme is presented below.
Caption: General workflow for the synthesis and screening of furanone derivatives.
Conclusion
This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of novel furanone derivatives. The presented protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the compiled quantitative data and visualized mechanisms of action, offer a valuable resource for researchers in the field. The versatility of the furanone scaffold and the diverse biological activities of its derivatives underscore their potential as lead compounds in the development of new therapeutic agents. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of furanone derivatives into clinical applications.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-dihydro-furan-2-one Hydrochloride: A Constrained Amino Acid Analog for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-dihydro-furan-2-one hydrochloride is a synthetically derived, constrained amino acid analog that holds significant potential in various fields of chemical biology and drug discovery. Its rigid, cyclic structure, conferred by the furanone ring, makes it an attractive building block for the synthesis of peptidomimetics and other bioactive molecules. By restricting the conformational flexibility inherent in natural amino acids, this analog can be instrumental in designing peptides with enhanced stability, receptor selectivity, and predictable secondary structures.[1]
The structural similarity of 4-amino-dihydro-furan-2-one to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) also suggests its potential as a modulator of GABAergic systems. Constrained GABA analogs are a well-established class of compounds with applications in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, and potential applications, with a focus on its role as a constrained amino acid analog.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the public domain, its basic properties have been identified.
| Property | Value | Reference |
| CAS Number | 138846-59-0 | [3] |
| Molecular Formula | C₄H₈ClNO₂ | [3] |
| Molecular Weight | 137.56 g/mol | [3] |
| Canonical SMILES | C1C(C(=O)O1)N.Cl | N/A |
| Physical State | Solid (presumed) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |
Synthesis and Characterization
A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a general and adaptable method for the synthesis of substituted 4-amino-2,5-dihydro-2-furanones has been described, which can serve as a foundational protocol for obtaining the core scaffold.[4]
General Synthetic Approach for 4-Amino-dihydro-furan-2-ones
A plausible synthetic route involves the reaction of an appropriate starting material, followed by cyclization and subsequent functional group manipulations. A general workflow is depicted below.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Adapted from related compounds)
The following is a generalized protocol adapted from the synthesis of similar 4-amino-2,5-dihydro-2-furanone derivatives.[4] Note: This protocol is illustrative and would require optimization for the specific synthesis of this compound.
-
Step 1: Amination of a Precursor. A suitable precursor, such as a derivative of α-hydroxy-γ-butyrolactone with a leaving group at the 4-position, is reacted with a source of ammonia or a protected amine.
-
Step 2: Cyclization. The intermediate is then subjected to conditions that promote intramolecular cyclization to form the dihydrofuranone ring. This may involve heating or the use of a mild acid or base catalyst.
-
Step 3: Deprotection and Salt Formation. If a protecting group is used for the amino functionality, it is removed under appropriate conditions. The final product is then treated with hydrochloric acid to form the hydrochloride salt, which can aid in purification and improve stability.
Characterization Data of Related Furanone Analogs
Specific spectral data for this compound is not publicly available. However, the following table presents typical spectroscopic data for a related substituted 4-amino-2(5H)-furanone to provide an indication of the expected spectral features.[4]
| Spectroscopic Data | Expected Features for a 4-Amino-dihydro-furan-2-one Scaffold |
| ¹H NMR | Signals corresponding to the protons on the furanone ring and any substituents. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the amino group. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C2) typically in the range of 170-180 ppm. Signals for the other carbons of the furanone ring would also be present. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactone, typically around 1750-1780 cm⁻¹. N-H stretching vibrations for the amino group would be expected in the range of 3200-3500 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the free base and fragmentation patterns characteristic of the furanone ring structure. |
Applications as a Constrained Amino Acid Analog
The primary utility of this compound lies in its application as a constrained amino acid analog in the design of peptides and peptidomimetics.[1]
Induction of Secondary Structure in Peptides
The rigid furanone scaffold can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns or helices. This conformational constraint can lead to peptides with higher affinity and selectivity for their biological targets.
Caption: Constraining a peptide can enhance receptor binding affinity and specificity.
Enhanced Proteolytic Stability
The unnatural structure of 4-Amino-dihydro-furan-2-one can render peptides containing this analog more resistant to degradation by proteases. This increased stability is a significant advantage in the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Potential as a GABA Analog and Pharmacological Implications
Given its structural resemblance to GABA, this compound may interact with components of the GABAergic system, such as GABA receptors or transporters.[2]
The GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Its dysregulation is implicated in a variety of neurological and psychiatric disorders.
Caption: Simplified overview of GABAergic neurotransmission.
Potential Mechanisms of Action
As a GABA analog, this compound could potentially act as:
-
A GABA Receptor Agonist or Antagonist: Directly binding to and activating or blocking GABA receptors.
-
A GABA Transporter Inhibitor: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.
Further research is required to elucidate the specific pharmacological profile of this compound.
Future Directions
The full potential of this compound as a research tool and a scaffold for drug discovery remains to be explored. Future research efforts should focus on:
-
Development of a robust and scalable synthetic route.
-
Full spectroscopic characterization of the compound.
-
In-depth evaluation of its biological activity , including its effects on various receptor systems and its metabolic stability.
-
Incorporation into a diverse range of peptide sequences to systematically study its influence on peptide structure and function.
Conclusion
This compound represents a valuable, yet under-explored, constrained amino acid analog. Its rigid structure offers a powerful tool for medicinal chemists and peptide scientists seeking to design novel therapeutics with improved properties. While specific experimental data for this compound is currently limited, the foundational knowledge of related furanone derivatives and constrained amino acids provides a strong rationale for its further investigation. The insights provided in this guide aim to stimulate further research into this promising molecule and unlock its full potential in the advancement of science and medicine.
References
Investigating the Tautomerism of 4-Amino-2(3H)-furanone Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-2(3H)-furanone scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The potential for tautomerism in this system plays a crucial role in its chemical reactivity, biological activity, and pharmacokinetic properties. Understanding the tautomeric equilibria is therefore essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of 4-amino-2(3H)-furanone systems, including the theoretical basis, experimental methodologies for investigation, and data interpretation. Due to the limited availability of specific experimental data for the parent 4-amino-2(3H)-furanone, this guide presents generalized protocols and illustrative data based on closely related structures and established principles of tautomerism.
Introduction to Tautomerism in 4-Amino-2(3H)-furanone Systems
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of 4-amino-2(3H)-furanone, two primary types of tautomerism are possible: amino-imine tautomerism and keto-enol tautomerism. This leads to three potential tautomeric forms:
-
Amino-keto form (I): 4-amino-2(3H)-furanone
-
Imino-keto form (II): 4-imino-dihydrofuran-2(3H)-one
-
Amino-enol form (III): 4-amino-2-hydroxyfuran
The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, pH, and the presence of substituents on the furanone ring or the amino group.
Potential Tautomeric Forms
The interplay between amino-imine and keto-enol tautomerism results in a dynamic equilibrium between the three principal forms.
Caption: Tautomeric equilibria in the 4-amino-2(3H)-furanone system.
Experimental Investigation of Tautomerism
The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for identifying and quantifying the different tautomers in solution.
General Experimental Workflow
A typical workflow for investigating the tautomerism of a 4-amino-2(3H)-furanone derivative involves synthesis, purification, and detailed spectroscopic analysis.
Caption: General experimental workflow for tautomerism investigation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-hydroxy-2(5H)-furanone Derivatives (Adapted from Solid-Phase Synthesis Methodology)
This protocol is adapted from a solid-phase synthesis approach, which offers a versatile method for creating a library of substituted 4-amino-2(5H)-furanones.
-
Resin Preparation: A scavenger isocyanate resin is used as the solid support.
-
Attachment of Building Block: A halogenated 5-hydroxy-Δ²-butenolide building block is attached to the resin via the 5-hydroxy group, forming a carbamate linkage.
-
Nucleophilic Substitution: The resin-bound butenolide is reacted with a primary or secondary amine, which displaces the halogen at the C4 position.
-
Cleavage from Resin: The 4-amino-5-hydroxy-2(5H)-furanone derivative is cleaved from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified by techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography.
Protocol 2: Variable-Temperature NMR (VT-NMR) Spectroscopy for Tautomeric Analysis
VT-NMR is a key technique to study dynamic equilibria between tautomers.
-
Sample Preparation: Dissolve a precisely weighed sample of the purified 4-amino-2(3H)-furanone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) in a high-quality NMR tube. The choice of solvent can significantly influence the tautomeric equilibrium.
-
Initial Spectrum Acquisition: Acquire standard ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectra. Continue until coalescence of signals is observed or the lower temperature limit of the solvent is reached.
-
Heating Cycle: Subsequently, gradually increase the temperature above ambient in increments, again allowing for equilibration at each step, until signal changes are observed or the boiling point of the solvent is approached.
-
Data Analysis: Analyze the changes in chemical shifts, signal integrations, and coupling constants as a function of temperature. The relative populations of the tautomers at each temperature can be determined from the integration of well-resolved signals corresponding to each species. Thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion can be calculated from a van't Hoff plot (ln(Keq) vs. 1/T).
Data Presentation and Interpretation
Due to the scarcity of published experimental data for the parent 4-amino-2(3H)-furanone, the following tables present illustrative spectroscopic data based on expected chemical shifts and characteristic vibrational frequencies for the different tautomeric forms.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 4-Amino-2(3H)-furanone
| Proton | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |
| H3 | ~ 3.5 - 4.0 | ~ 3.8 - 4.3 | - |
| H5 | ~ 4.5 - 5.0 | ~ 4.8 - 5.3 | ~ 4.2 - 4.7 |
| NH₂/NH | ~ 6.0 - 7.5 | ~ 8.0 - 9.5 (NH) | ~ 5.5 - 7.0 |
| OH | - | - | ~ 9.0 - 11.0 |
Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 4-Amino-2(3H)-furanone
| Carbon | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |
| C2 | ~ 170 - 180 | ~ 175 - 185 | ~ 140 - 150 |
| C3 | ~ 40 - 50 | ~ 45 - 55 | ~ 90 - 100 |
| C4 | ~ 150 - 160 | ~ 160 - 170 | ~ 145 - 155 |
| C5 | ~ 70 - 80 | ~ 75 - 85 | ~ 65 - 75 |
Table 3: Expected IR Vibrational Frequencies (cm⁻¹) for Tautomers of 4-Amino-2(3H)-furanone
| Functional Group | Amino-keto (I) | Imino-keto (II) | Amino-enol (III) |
| N-H stretch | ~ 3400-3200 | ~ 3300-3100 | ~ 3400-3200 |
| O-H stretch | - | - | ~ 3600-3200 (broad) |
| C=O stretch | ~ 1750-1700 | ~ 1740-1690 | - |
| C=N stretch | - | ~ 1680-1620 | - |
| C=C stretch | ~ 1650-1600 | - | ~ 1660-1610 |
Computational Modeling
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.
Logical Framework for Computational Analysis
The relative stabilities of the tautomers can be predicted by calculating their Gibbs free energies.
Caption: Logical workflow for computational analysis of tautomerism.
Conclusion
The tautomerism of 4-amino-2(3H)-furanone systems is a complex phenomenon governed by a delicate balance of structural and environmental factors. While direct experimental data on the parent compound is limited, a combination of synthetic methodologies for related compounds, established spectroscopic techniques like variable-temperature NMR, and computational modeling provides a robust framework for its investigation. A thorough understanding of the tautomeric landscape of this important scaffold is paramount for the successful development of new chemical entities in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the tautomeric preferences of this versatile heterocyclic system.
Methodological & Application
Application Notes and Protocols for the N-Protection of 4-Amino-dihydro-furan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-protection of 4-Amino-dihydro-furan-2-one hydrochloride, a valuable building block in medicinal chemistry. The appropriate selection of an amine protecting group is crucial for the successful synthesis of complex molecules. This document outlines procedures for the widely used Boc, Cbz, and Fmoc protecting groups.
Introduction
4-Amino-dihydro-furan-2-one, also known as 4-amino-γ-butyrolactone, is a versatile intermediate. The protection of its primary amine is a common step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal.
The protocols described herein are based on the well-established Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base.[1][2][3] These conditions are generally mild and effective for a wide range of substrates.
Protecting Group Strategies
The selection of a suitable protecting group is contingent on its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.
-
Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions.[6][7] Its removal is most commonly achieved by catalytic hydrogenolysis.[6][8]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions, typically cleaved by secondary amines like piperidine, making it orthogonal to acid-labile groups like Boc.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the N-protection of this compound. Please note that yields are representative and may vary depending on the specific reaction scale and purification method.
| Protecting Group | Reagent | Base | Solvent System | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | 2 - 12 | 85 - 95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or THF/Water[6] | 2 - 20 | 90 - 98 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | Dioxane/Water or Acetonitrile | 2 - 16 | 80 - 95 |
Experimental Protocols
N-Boc Protection Protocol
This protocol describes the protection of the primary amine of this compound with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM or a mixture of THF and water (1:1).
-
Add triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if using an aqueous solvent system, extract the product with an organic solvent such as ethyl acetate. If using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
N-Cbz Protection Protocol
This protocol details the N-protection of this compound with a Cbz group using benzyl chloroformate under Schotten-Baumann conditions.[6]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[6]
-
1,4-Dioxane or Tetrahydrofuran (THF)[10]
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane/water (2:1) or THF/water (2:1).[6]
-
Add sodium carbonate (2.5 eq) or sodium bicarbonate (2.0 eq) to the solution.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.[8]
-
Stir the reaction mixture at 0 °C to room temperature for 2-20 hours.[6] Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product.[6]
N-Fmoc Protection Protocol
This protocol describes the N-protection of this compound with an Fmoc group.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
1,4-Dioxane or Acetonitrile
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (2:1 v/v) or acetonitrile.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (3.0 eq) to the solution.[11]
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.05 eq) to the reaction mixture at room temperature.[9]
-
Stir the reaction for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.
Logical Relationship of Protecting Group Strategies
The choice of protecting group is dictated by the planned synthetic route, specifically the deprotection conditions that can be tolerated by the molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 4-Amino-dihydro-furan-2-one Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the primary technique for assembling these modified peptides.[1][2] 4-Amino-dihydro-furan-2-one, a cyclic gamma-amino acid analogue, represents an intriguing building block for peptide modification. Its lactone structure can introduce conformational constraints and potential new interaction sites within a peptide, making it a valuable tool for peptidomimetic design and drug discovery.
These application notes provide a detailed protocol for the incorporation of 4-Amino-dihydro-furan-2-one hydrochloride into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.
Core Principles for Incorporating 4-Amino-dihydro-furan-2-one
The fundamental workflow for incorporating 4-Amino-dihydro-furan-2-one follows the iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structure of this unnatural amino acid requires specific considerations:
-
Amino Group Protection: The primary amino group of 4-Amino-dihydro-furan-2-one must be protected, typically with the Fmoc group, to allow for its use in Fmoc-based SPPS.
-
Coupling Activation: The carboxylic acid of the incoming Fmoc-protected 4-Amino-dihydro-furan-2-one needs to be activated to facilitate amide bond formation. Standard coupling reagents are generally effective.
-
Potential for Ring Opening: The lactone ring is generally stable under standard SPPS conditions, but harsh acidic or basic conditions should be carefully evaluated.
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing 4-Amino-dihydro-furan-2-one using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Rink Amide Resin | Various | Synthesis Grade |
| Fmoc-Protected Amino Acids | Various | Synthesis Grade |
| Fmoc-4-Amino-dihydro-furan-2-one | Custom Synthesis/Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| Dichloromethane (DCM) | Various | Synthesis Grade |
| Diisopropylethylamine (DIEA) | Various | Synthesis Grade |
| HBTU/HATU | Various | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dithiothreitol (DTT) | Various | Reagent Grade |
| Diethyl Ether | Various | Reagent Grade |
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-4-Amino-dihydro-furan-2-one:
-
Follow the same procedure as in step 3, using Fmoc-protected 4-Amino-dihydro-furan-2-one. Due to potential steric hindrance, a more potent coupling reagent like HATU can be used if coupling is inefficient.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[1]
-
Agitate for 30 minutes.
-
Wash the resin with DMF.
-
-
Repeat Cycles:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w). The specific cocktail may be adjusted based on the peptide sequence.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Representative Coupling Efficiency
| Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-Gly-OH | HBTU/DIEA | 60 | >99 |
| Fmoc-Phe-OH | HBTU/DIEA | 90 | >99 |
| Fmoc-4-Amino-dihydro-furan-2-one | HBTU/DIEA | 120 | ~98 |
| Fmoc-4-Amino-dihydro-furan-2-one | HATU/DIEA | 90 | >99 |
Note: Coupling efficiencies are representative and can be determined by a Kaiser test or by analyzing a small cleaved sample by HPLC.
Visualizations
References
Application of 4-Amino-dihydro-furan-2-one Hydrochloride in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics are a critical class of therapeutic agents designed to mimic the structure and function of natural peptides while offering improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy in peptidomimetic design. 4-Amino-dihydro-furan-2-one hydrochloride, a cyclic γ-amino acid analogue, presents a rigid furanone scaffold that can induce specific secondary structures in peptide chains, thereby influencing their binding affinity and selectivity for biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its incorporation into peptidomimetics using solid-phase peptide synthesis (SPPS).
Introduction
The furanone ring is a prevalent motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the context of peptidomimetic design, the rigid dihydrofuran-2-one backbone serves as a constrained scaffold that can mimic β-turns or other secondary structures crucial for molecular recognition.[3] By replacing a dipeptide segment with 4-amino-dihydro-furan-2-one, it is possible to lock the peptide backbone into a desired conformation, which can lead to enhanced biological activity and stability against enzymatic degradation.[4]
The hydrochloride salt of 4-amino-dihydro-furan-2-one (CAS 138846-59-0) is a convenient starting material for the synthesis of the corresponding N-protected building block required for solid-phase peptide synthesis.[5] This document outlines the necessary synthetic procedures and provides a general protocol for the incorporation of this valuable building block into peptide sequences.
Data Presentation
Currently, specific quantitative data for peptidomimetics containing the 4-Amino-dihydro-furan-2-one scaffold is limited in publicly available literature. However, data from related furan-based peptidomimetics and other constrained analogues can provide valuable insights into the potential improvements in biological activity and stability. Researchers are encouraged to generate such data for their specific applications.
Table 1: Representative Biological Activities of Furanone-Containing Compounds and Constrained Peptidomimetics
| Compound Class | Target | Biological Activity | IC50 / Ki / EC50 | Reference |
| Furan-based peptides | Proteasome β5 subunit | Antineoplastic | - | [PubMed] |
| Dihydrofuran-2-one derivatives | Mineralocorticoid Receptor | Antagonist | IC50 = 43 nM | [6] |
| 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives | Topoisomerase I | Inhibitor | - | [7] |
| Cyclic Peptidomimetic | Matrix Metalloproteinase (MMP)-13 | Inhibitor | IC50 = 21 nM | [8] |
| Constrained Somatostatin Mimic | Somatostatin Receptors (sst2, sst5) | Agonist | ~60 nM binding affinity | [9] |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of this class of molecules. Specific data for peptidomimetics containing 4-Amino-dihydro-furan-2-one needs to be experimentally determined.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-4-amino-dihydrofuran-2-one
This protocol describes the N-terminal protection of 4-amino-dihydro-furan-2-one with the fluorenylmethyloxycarbonyl (Fmoc) group, a crucial step for its use in standard solid-phase peptide synthesis.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-4-amino-dihydrofuran-2-one.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-amino-dihydrofuran-2-one
This protocol provides a general procedure for the incorporation of the synthesized Fmoc-protected building block into a peptide chain using an automated peptide synthesizer. The procedure is based on the widely used Fmoc/tBu strategy.[4][10]
Materials:
-
Fmoc-protected amino acids (including Fmoc-4-amino-dihydrofuran-2-one)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v) for Fmoc deprotection
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (C-terminal) using HBTU/HOBt and DIPEA in DMF. .
-
-
Peptide Chain Elongation (Automated Synthesizer):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin extensively with DMF to remove piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid (including Fmoc-4-amino-dihydrofuran-2-one at the desired position), coupling reagents (HBTU/HOBt), and DIPEA in DMF to the reaction vessel. Allow the coupling reaction to proceed for the specified time.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection step.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.
-
Visualization of Workflows and Concepts
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-dihydro-furan-2-one Hydrochloride as a Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-dihydro-furan-2-one hydrochloride as a versatile building block for the synthesis of novel heterocyclic compounds. The inherent reactivity of this precursor, possessing both an amine and a lactone functionality, allows for its elaboration into a variety of more complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
4-Amino-dihydro-furan-2-one, also known as 4-aminobutyrolactone, is a valuable scaffold in organic synthesis. The hydrochloride salt provides a stable, easy-to-handle form of the amine. This precursor is particularly useful for the synthesis of substituted furanones and their subsequent conversion to other heterocyclic systems like tetronic acid derivatives. These resulting structures are present in a range of biologically active natural products and synthetic compounds.
Synthetic Applications
The primary application of this compound lies in its reaction with β-dicarbonyl compounds. These reactions, often promoted by a Lewis acid such as tin(IV) chloride (SnCl₄), lead to the formation of 3-acyl-4-amino-2(5H)-furanones and ethyl 4-amino-2,5-dihydro-2-oxofuran-3-carboxylates. These products can then be further modified to yield various heterocyclic cores.
A key transformation involves the tin(IV) chloride-promoted reaction between α-hydroxy nitriles and β-dicarbonyl compounds to produce substituted 3-acyl-4-amino-2(5H)-furanones.[1] This method provides a direct route to these valuable intermediates.
Experimental Protocols
Protocol 1: Synthesis of 3-Acyl-4-amino-2(5H)-furanones via Tin(IV) Chloride Promotion
This protocol details the synthesis of 3-acetyl-4-amino-5,5-dimethyl-2(5H)-furanone (2a) from 2-hydroxy-2-methylpropanenitrile and methyl acetoacetate.[1]
Materials:
-
2-hydroxy-2-methylpropanenitrile (1a)
-
Methyl acetoacetate
-
Tin(IV) chloride (SnCl₄)
-
Toluene
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Celite
Procedure:
-
To a solution of methyl acetoacetate (10 mmol) in toluene (25 ml), add 2-hydroxy-2-methylpropanenitrile (10 mmol) and SnCl₄ (20 mmol).
-
Heat the reaction mixture under reflux in a nitrogen atmosphere for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 ml) and stir for 1 hour with a saturated aqueous solution of Na₂CO₃ until the pH of the aqueous layer is greater than 10.
-
Filter the two layers over Celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Cyclization of Acetoacetates in the Presence of Sodium Ethoxide
This protocol describes an alternative, two-step synthesis of 3-acyl-4-amino-2(5H)-furanones involving the cyclization of an acetoacetate precursor using sodium ethoxide.[1]
Materials:
-
Acetoacetate precursor (e.g., 4a)
-
1M Sodium ethoxide solution in ethanol
-
1M Hydrochloric acid (HCl)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Add the acetoacetate (3.4 mmol) to a 1M solution of sodium ethoxide in ethanol (4.07 ml, 4.07 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture with 1M HCl to approximately pH 1.
-
Filter the separated colorless crystals and dry over P₂O₅.
Data Presentation
The following tables summarize the yields of various substituted 4-amino-2(5H)-furanones synthesized using the protocols described above.
Table 1: Synthesis of 3-Acyl-4-amino-2(5H)-furanones (2a-d) via Tin(IV) Chloride Promotion [1]
| Compound | R¹ | R² | R³ | Yield (%) |
| 2a | Me | Me | Me | 50-60 |
| 2b | Me | Et | Me | 50-60 |
| 2c | H | Ph | Me | 50-60 |
| 2d | \multicolumn{2}{c | }{-(CH₂)₄-} | Me | 55 |
Table 2: Synthesis of Ethyl 4-amino-2,5-dihydro-2-oxo-3-furancarboxylates (3a-f) via Tin(IV) Chloride Promotion [1]
| Compound | R¹ | R² | Yield (%) |
| 3a | Me | Me | 60-80 |
| 3b | Me | Et | 60-80 |
| 3c | H | Ph | 60-80 |
| 3d | \multicolumn{2}{c | }{-(CH₂)₄-} | 60-80 |
| 3e | \multicolumn{2}{c | }{-(CH₂)₅-} | 60-80 |
| 3f | H | H | 60-80 |
Table 3: Cyclization of Acetoacetates (4a-d) with Sodium Ethoxide [1]
| Starting Material | Product | Yield (%) |
| 4a | 2a | 88 |
| 4b | 2b | 79 |
| 4c | 2c | 84 |
| 4d | 2d | 74 |
Visualizations
Reaction Schemes and Workflows
Caption: General reaction pathway for the synthesis of novel heterocycles.
Caption: Workflow for the tin(IV) chloride promoted synthesis.
References
Synthetic Routes to 4-Substituted Furanone Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-substituted furan-2(5H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory effects.[1][2] This document provides detailed application notes and experimental protocols for several key synthetic routes to 4-substituted furanone derivatives, aimed at facilitating their exploration in drug discovery programs.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for the synthesis of 4-substituted furanones, particularly 4-aryl and 4-vinyl derivatives. The Suzuki coupling, which utilizes boronic acids as coupling partners, is a prominent example.[1][3]
Synthetic Workflow: Palladium-Catalyzed Suzuki Coupling
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
Experimental Protocol: Synthesis of 4-Phenyl-2(5H)-furanone
This protocol is adapted from a procedure for the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with phenylboronic acid.[1][3]
Materials:
-
4-Tosyl-2(5H)-furanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Potassium fluoride (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add 4-tosyl-2(5H)-furanone, phenylboronic acid, PdCl₂(PPh₃)₂, and potassium fluoride.
-
Add a mixture of THF and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2(5H)-furanone.
Quantitative Data: Palladium-Catalyzed Synthesis
| Entry | Aryl Boronic Acid | Yield (%) | Reference |
| 1 | Phenylboronic acid | 85 | [3] |
| 2 | 4-Methylphenylboronic acid | 82 | [3] |
| 3 | 4-Methoxyphenylboronic acid | 78 | [3] |
| 4 | 2-Naphthylboronic acid | 75 | [3] |
II. Intramolecular Horner-Emmons Cyclization
The Horner-Emmons reaction provides an efficient route to 4-aryl-substituted 2(5H)-furanones. This method involves the reaction of diethylphosphonoacetic acid with a phenacyl bromide, followed by an intramolecular cyclization.[4][5]
Synthetic Workflow: Horner-Emmons Cyclization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Asymmetric Synthesis of 4-Amino-γ-Lactone Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4-amino-γ-lactone scaffolds are privileged structural motifs found in a variety of biologically active molecules and serve as versatile building blocks in medicinal chemistry and drug development. Their rigidified framework and stereochemically defined functionalities allow for precise control over molecular shape and interactions with biological targets. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-amino-γ-lactones, focusing on a robust copper-catalyzed method.
I. Copper-Catalyzed Enantioselective Oxyazidation of Alkenoic Acids followed by Azide Reduction
This section details a highly efficient method for the synthesis of enantioenriched 4-amino-γ-lactones. The strategy involves a copper-catalyzed enantioselective radical oxyazidation of unsaturated carboxylic acids to furnish 4-azido-γ-lactones. Subsequent reduction of the azide moiety provides direct access to the desired 4-amino-γ-lactones. This approach offers broad substrate scope and high levels of stereocontrol.[1][2][3]
Signaling Pathway and Logical Relationship
The overall synthetic strategy can be visualized as a two-step process, starting from an alkenoic acid and proceeding through an azido-lactone intermediate to the final amino-lactone product.
Caption: Synthetic workflow from alkenoic acids to 4-amino-lactones.
Quantitative Data Summary
The copper-catalyzed oxyazidation reaction demonstrates broad applicability across a range of substituted 4-pentenoic acids, affording the corresponding 4-azido-γ-lactones in good yields and with high enantioselectivities. The subsequent reduction to the 4-amino-γ-lactones proceeds efficiently.
| Entry | Substrate (Ar) | Product (4-Azido-Lactone) Yield (%) | ee (%) | Product (4-Amino-Lactone) Yield (%) |
| 1 | Phenyl | 85 | 92 | 88 (Boc-protected) |
| 2 | 4-Fluorophenyl | 82 | 91 | - |
| 3 | 4-Chlorophenyl | 88 | 93 | - |
| 4 | 4-Bromophenyl | 86 | 94 | - |
| 5 | 3-Bromophenyl | 75 | 91 | - |
| 6 | 2-Bromophenyl | 71 | 90 | - |
| 7 | 4-Nitrophenyl | 78 | 88 | - |
| 8 | 4-Cyanophenyl | 80 | 90 | - |
| 9 | 4-Acetylphenyl | 75 | 89 | - |
| 10 | Naphthyl | 83 | 91 | - |
Data compiled from Zhu, R.; Buchwald, S. L. J. Am. Chem. Soc. 2015, 137, 8069–8077.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed Enantioselective Oxyazidation of Alkenoic Acids [1][2][3]
Materials:
-
Cu(MeCN)₄PF₆ (5 mol %)
-
Chiral Ligand (e.g., (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - (S)-BINAP) (5.5 mol %)
-
Substituted 4-pentenoic acid (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (2.0 equiv)
-
Bis(acetoxy)iodobenzene (PhI(OAc)₂) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(MeCN)₄PF₆ and the chiral ligand.
-
Evacuate and backfill the vial with argon three times.
-
Add the anhydrous solvent, followed by the substituted 4-pentenoic acid.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add trimethylsilyl azide, followed by bis(acetoxy)iodobenzene.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-azido-γ-lactone.
Protocol 2: General Procedure for the Reduction of 4-Azido-γ-Lactones to 4-Amino-γ-Lactones [1]
Materials:
-
4-Azido-γ-lactone (1.0 equiv)
-
Palladium on carbon (10 wt. % Pd/C) (10 mol %)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, for Boc protection)
-
Solvent (e.g., Methanol or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon
Procedure:
-
To a round-bottom flask containing the 4-azido-γ-lactone and Pd/C, add the solvent.
-
If Boc protection is desired, add di-tert-butyl dicarbonate to the mixture.
-
Evacuate and backfill the flask with hydrogen gas from a balloon three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the azide is fully consumed (as monitored by TLC or IR spectroscopy).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-γ-lactone (or its Boc-protected derivative).
II. Alternative Asymmetric Synthetic Approaches
While the copper-catalyzed method is highly effective, other strategies for the asymmetric synthesis of 4-amino-lactones have been developed. These often involve the use of chiral starting materials or other catalytic systems.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the preparation of 4-amino-lactone precursors, enantioselective Michael additions of nucleophiles to α,β-unsaturated systems, followed by cyclization, can be employed.
References
Application Notes & Protocols: Enzymatic Resolution of Racemic 4-Amino-dihydro-furan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enantiomerically pure 4-amino-dihydro-furan-2-one and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The resolution of racemic mixtures is a critical step to access these pure enantiomers. Enzymatic Kinetic Resolution (EKR) presents a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. This document provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic 4-amino-dihydro-furan-2-one via N-acylation. The principle relies on the differential reaction rates of the two enantiomers with an enzyme, allowing for the separation of a faster-reacting enantiomer (acylated product) from the slower-reacting one (unreacted substrate).[1]
Principle of Enzymatic Kinetic Resolution (EKR)
In this method, a lipase is used to selectively acylate one enantiomer of the racemic 4-amino-dihydro-furan-2-one at the amino group. An acyl donor, such as vinyl acetate, provides the acetyl group. The enzyme's chiral binding pocket accommodates one enantiomer (e.g., the (R)-enantiomer) more readily than the other, leading to its preferential conversion to the N-acetylated product. The unreacted (S)-enantiomer is then separated from the acylated (R)-enantiomer, yielding both enantiomers in high enantiomeric purity. For an ideal kinetic resolution, the reaction is stopped at approximately 50% conversion.[1]
Figure 1: General workflow for the enzymatic kinetic resolution of 4-amino-dihydro-furan-2-one.
Experimental Protocols
Materials and Reagents
-
Racemic 4-Amino-dihydro-furan-2-one
-
Immobilized Lipases:
-
Acyl Donors: Vinyl acetate[3], Isopropenyl acetate
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diisopropyl ether (anhydrous)
-
Buffers: 50 mM Phosphate buffer (pH 7.0)[1]
-
Reagents for work-up: Sodium bicarbonate (NaHCO₃) solution, 1M Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Ethyl acetate
-
Analytical: Chiral HPLC column, HPLC-grade solvents (n-Hexane, Isopropanol)
Enzyme Screening and Optimization
To identify the most effective biocatalyst and conditions, a preliminary screening of different lipases, solvents, and acyl donors is recommended.
Protocol for Enzyme Screening:
-
To separate vials, add racemic 4-amino-dihydro-furan-2-one (e.g., 20 mg, ~0.2 mmol).
-
Add 2 mL of the chosen anhydrous organic solvent (e.g., THF, Toluene, DCM).
-
Add the acyl donor (e.g., vinyl acetate, 3 equivalents).
-
Initiate the reaction by adding the immobilized lipase (e.g., 20 mg).
-
Stir the suspension at a constant temperature (e.g., 40°C).
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing them by chiral HPLC to determine conversion and enantiomeric excess (e.e.).
Table 1: Hypothetical Data for Enzyme Screening
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|---|---|
| 1 | CAL-B | Vinyl Acetate | THF | 12 | 48.5 | 96.2 | >99 | >200 |
| 2 | PSL | Vinyl Acetate | THF | 24 | 45.1 | 82.1 | 98.5 | 45 |
| 3 | CRL | Vinyl Acetate | THF | 24 | 25.3 | 34.0 | >99 | ~12 |
| 4 | CAL-B | Isopropenyl Acetate | Toluene | 18 | 49.1 | 97.5 | >99 | >200 |
| 5 | CAL-B | Vinyl Acetate | DCM | 12 | 35.8 | 55.0 | 98.0 | 21 |
Note: Data are representative. The Enantiomeric Ratio (E) is calculated from conversion and e.e. values and is a measure of enzyme selectivity. An E value >15 is considered useful for preparative scale.[1]
Optimized Protocol for Preparative Scale Resolution
Based on the screening data, CAL-B with vinyl acetate in THF provides excellent results. The following protocol is for a preparative-scale reaction.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve racemic 4-amino-dihydro-furan-2-one (1.0 g, ~9.9 mmol) in 50 mL of anhydrous THF.
-
Add vinyl acetate (2.7 mL, ~29.7 mmol, 3 equivalents).
-
Add immobilized Candida antarctica Lipase B (Novozym 435) (1.0 g, 100% w/w of substrate).
-
-
Reaction Conditions:
-
Stir the mixture at 40°C using a magnetic stirrer.
-
Monitor the reaction progress by chiral HPLC every 4-6 hours until the conversion reaches approximately 50%.
-
-
Work-up and Product Isolation:
-
Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with THF, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Isolate the unreacted (S)-amine: Extract the organic layer with 1M HCl (2 x 25 mL). The protonated amine will move to the aqueous layer.
-
Combine the acidic aqueous layers, cool in an ice bath, and basify to pH 9-10 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL) to recover the free (S)-4-amino-dihydro-furan-2-one.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-amine.
-
Isolate the (R)-acylated product: Wash the initial organic layer (from before the HCl extraction) with saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (R)-4-acetamido-dihydro-furan-2-one.
-
Analytical Methods
Chiral HPLC Analysis
Accurate determination of enantiomeric excess and conversion is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.[4][5]
-
Instrument: Standard HPLC system with UV detector.
-
Chiral Column: Chiralcel® OD-H or Chiralpak® AD column (or similar polysaccharide-based CSP).[6][7]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). For basic compounds like amines, adding a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25°C.
The retention times for the four species (R-amine, S-amine, R-acetamide, S-acetamide) must be determined using racemic standards of both the starting material and the acylated product.
Figure 2: Data analysis workflow from chiral HPLC results. (A_S, A_R = peak areas of substrate enantiomers; A_S', A_R' = peak areas of product enantiomers).
Summary of Expected Results
Following the optimized protocol, the enzymatic resolution should yield both the unreacted substrate and the acylated product with high enantiomeric purity.
Table 2: Representative Results from Optimized Protocol
| Compound | Final Form | Yield (%)* | e.e. (%) |
|---|---|---|---|
| (S)-4-Amino-dihydro-furan-2-one | Free Amine | ~45% | >96% |
| (R)-4-Acetamido-dihydro-furan-2-one | N-Acetylated | ~48% | >99% |
*Theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.
Troubleshooting
-
Low Conversion: Increase reaction time, temperature (within enzyme's optimal range, e.g., up to 60°C for CAL-B), or enzyme loading. Ensure solvents are anhydrous, as water can lead to unwanted hydrolysis.
-
Low Enantioselectivity (Low e.e.): The chosen enzyme may not be suitable. Screen other lipases or enzymes like proteases. Lowering the reaction temperature can sometimes increase selectivity, though it will slow the reaction rate.[8] The choice of solvent can also dramatically impact enantioselectivity.
-
Poor Separation during Work-up: Ensure complete protonation of the amine with HCl for effective extraction into the aqueous phase. Perform multiple extractions to maximize recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 4-Amino-dihydro-furan-2-one into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced potency, stability, and target selectivity. One such amino acid of interest is 4-Amino-dihydro-furan-2-one, a cyclic gamma-amino acid lactone. This structural motif has the potential to impart conformational rigidity to the peptide backbone, which can lead to improved binding affinity and resistance to proteolytic degradation. These characteristics make it a compelling building block for the design of new bioactive peptides.
This document provides detailed application notes and protocols for the synthesis of the N-Fmoc protected 4-Amino-dihydro-furan-2-one building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Additionally, it presents hypothetical bioactivity data based on structurally related compounds to illustrate the potential of this modification and outlines a representative experimental workflow for assessing the biological activity of the resulting peptides.
Data Presentation: Hypothetical Bioactivity of Peptides Containing a Lactone Moiety
Due to the novelty of incorporating 4-Amino-dihydro-furan-2-one, specific quantitative bioactivity data for peptides containing this exact moiety is not yet widely available. The following table presents a summary of hypothetical bioactivity data for a peptide, "Peptide-L," incorporating 4-Amino-dihydro-furan-2-one, based on activities observed for peptides containing similar lactone or lactam structures. This data is for illustrative purposes to guide researchers in the potential applications and expected efficacy of such modified peptides.
| Assay Type | Target | Peptide-L (Hypothetical IC50/EC50/MIC) | Control Peptide (IC50/EC50/MIC) | Reference Compound (IC50/EC50/MIC) |
| Enzyme Inhibition Assay | Protease X | 5.2 µM | > 100 µM | 1.5 µM (Known Inhibitor) |
| Cell-Based Proliferation Assay | Cancer Cell Line Y | 12.8 µM | > 100 µM | 8.1 µM (Doxorubicin) |
| Antimicrobial Assay | E. coli | 16 µg/mL | > 128 µg/mL | 4 µg/mL (Ciprofloxacin) |
| Receptor Binding Assay | GPCR Z | 8.9 nM | 250 nM | 2.1 nM (Native Ligand) |
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-4-amino-dihydrofuran-2-one
This protocol describes a potential synthetic route to N-Fmoc-4-amino-dihydrofuran-2-one, the essential building block for SPPS. The synthesis starts from commercially available precursors and involves standard organic chemistry transformations.
Materials:
-
Starting material (e.g., a suitable protected amino acid precursor)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amino Group:
-
Dissolve the starting amino lactone in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Remove the 1,4-dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Fmoc-4-amino-dihydrofuran-2-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Incorporation of N-Fmoc-4-amino-dihydrofuran-2-one into Peptides via SPPS
This protocol outlines the procedure for incorporating the synthesized N-Fmoc-4-amino-dihydrofuran-2-one into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.[1]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-Fmoc-4-amino-dihydrofuran-2-one
-
Standard Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve N-Fmoc-4-amino-dihydrofuran-2-one (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the building block and its incorporation into a bioactive peptide.
Caption: A representative signaling pathway potentially modulated by a bioactive peptide.
Conclusion
The incorporation of 4-Amino-dihydro-furan-2-one into bioactive peptides presents a promising avenue for the development of novel therapeutic agents. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of such modified peptides. While the provided bioactivity data is hypothetical, it serves to highlight the potential of this modification to enhance the pharmacological properties of peptides. Further research is warranted to explore the full potential of this unique building block in drug discovery and development.
References
Application Notes and Protocols for the Analysis of 4-Amino-dihydro-furan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and application of analytical methods for the quantitative determination of 4-Amino-dihydro-furan-2-one hydrochloride. The protocols outlined herein are designed to serve as a foundational template for researchers and quality control analysts in the pharmaceutical industry. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical tool in drug development for assessing purity and stability.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development due to its potential biological activities. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are essential for its quantification, purity assessment, and stability profiling throughout the drug development lifecycle.[1] This application note details a proposed stability-indicating HPLC-UV method and discusses other potential analytical techniques for the characterization of this compound.
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. Such methods are crucial for evaluating the stability of a drug under various environmental conditions and for identifying potential degradation products.[1]
Proposed Analytical Method: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of furanone derivatives due to its sensitivity, selectivity, and robustness.[2] A reverse-phase HPLC method is proposed for the analysis of this compound.
Chromatographic Conditions
A C18 column is proposed as the stationary phase due to its versatility and wide use in the separation of polar and non-polar compounds. The mobile phase composition and gradient are designed to provide good resolution between the parent compound and any potential degradation products.
Table 1: Proposed HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
This protocol outlines the steps for preparing solutions and performing the HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with the mobile phase (premixed at initial gradient conditions: 95% A, 5% B).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This will serve as the stock solution. Prepare working standards by serial dilution as needed.
-
-
Sample Preparation:
-
Prepare the sample containing this compound to a theoretical concentration of 100 µg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from degradation products and excipients. Peak purity index should be greater than 990. |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[3] The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the samples should be diluted to the target concentration and analyzed by the proposed HPLC method. The chromatograms should be examined for the appearance of new peaks corresponding to degradation products and for a decrease in the peak area of the parent compound.
Other Potential Analytical Methods
While HPLC is the primary recommended technique, other analytical methods can be used for the characterization and quantification of this compound.
Table 3: Summary of Other Analytical Techniques
| Technique | Application |
| UV-Vis Spectroscopy | Preliminary identification and simple quantification in pure solutions. Determination of λmax. |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of chemical structure. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation (¹H and ¹³C NMR). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. LC-MS can be used for impurity profiling. |
| Titrimetry | A simple, cost-effective method for quantifying the hydrochloride salt content by acid-base titration. |
Data Presentation
Quantitative data from method validation and stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Hypothetical Linearity Data for HPLC Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,670 |
| 50 | 624,890 |
| 100 | 1,251,340 |
| 150 | 1,876,550 |
| Correlation Coefficient (R²) | 0.9998 |
Table 5: Hypothetical Accuracy and Precision Data
| Concentration Level | % Recovery (n=3) | % RSD (n=3) |
| 80% (80 µg/mL) | 99.5 | 0.8 |
| 100% (100 µg/mL) | 100.2 | 0.5 |
| 120% (120 µg/mL) | 100.8 | 0.6 |
Conclusion
The proposed stability-indicating HPLC-UV method provides a robust framework for the reliable quantification and stability assessment of this compound. The detailed protocols for analysis, validation, and forced degradation studies are intended to guide researchers in establishing a suitable quality control method for this compound in a drug development setting. Further characterization using spectroscopic and other analytical techniques will ensure a comprehensive understanding of the molecule's properties.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A widely employed strategy involves a three-step sequence starting from a commercially available precursor:
-
Boc Protection: The amino group of a suitable starting material, such as 4-amino-2-hydroxybutanoic acid, is protected with a tert-butyloxycarbonyl (Boc) group.
-
Lactonization (Cyclization): The resulting N-Boc-4-amino-2-hydroxybutanoic acid undergoes intramolecular cyclization to form N-Boc-4-amino-dihydro-furan-2-one.
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.
Q2: Why is a protecting group necessary for the amino functionality?
A2: The use of a protecting group, such as Boc, is crucial to prevent the nucleophilic amino group from participating in unwanted side reactions during the lactonization step. Protecting the amine allows for the selective reaction between the carboxylic acid and hydroxyl groups to form the desired lactone ring.
Q3: What are the critical parameters to control during the lactonization step?
A3: The success of the intramolecular cyclization is highly dependent on the choice of coupling agents, solvent, and reaction temperature. It is essential to use anhydrous conditions to prevent hydrolysis of the activated ester intermediate. Common methods include the use of carbodiimides like DCC with a catalyst such as DMAP, or Mitsunobu reaction conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of each reaction step. This allows for the determination of reaction completion and the identification of any major side products.
Q5: What is the mechanism of Boc deprotection with hydrochloric acid?
A5: The deprotection of the Boc group with HCl proceeds through an acid-catalyzed mechanism. The carbamate oxygen is first protonated, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates (loses CO2) to yield the free amine, which is subsequently protonated by the excess HCl to form the stable hydrochloride salt.[1]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Lactonization
| Potential Cause | Troubleshooting Suggestion |
| Insufficient activation of the carboxylic acid. | Increase the equivalents of the coupling agent (e.g., DCC, EDC). Ensure the coupling agent is fresh and has been stored correctly. |
| Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. |
| Steric hindrance. | Consider using a different lactonization method, such as the Mitsunobu reaction, which can be effective for sterically hindered substrates. |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. While many lactonizations proceed at room temperature, gentle heating may sometimes be required. Monitor for side product formation at elevated temperatures. |
Problem 2: Difficulty in Purifying the Boc-Protected Lactone
| Potential Cause | Troubleshooting Suggestion |
| Contamination with unreacted starting material. | Ensure the lactonization reaction has gone to completion using TLC or LC-MS before workup. |
| Presence of coupling agent byproducts (e.g., DCU). | Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be removed by filtration. If it remains soluble, purification by column chromatography on silica gel is typically effective. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Problem 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Suggestion |
| Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use 4M HCl in dioxane) or the number of equivalents.[2] |
| Short reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS until the starting material is fully consumed.[2] |
| Steric hindrance around the Boc group. | More forcing conditions, such as a stronger acid or gentle heating (e.g., to 40°C), may be necessary.[2] |
Problem 4: Formation of Side Products During Boc Deprotection
| Potential Cause | Troubleshooting Suggestion |
| t-Butylation of the product or solvent. | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the cation.[3] |
| Trifluoroacetylation when using TFA. | If using Trifluoroacetic Acid (TFA), the deprotected amine can be acylated by TFA. To remove residual TFA, co-evaporate the crude product with a non-nucleophilic solvent like toluene after the reaction is complete.[2] |
| Degradation of acid-sensitive functional groups. | Use milder deprotection conditions. 4M HCl in dioxane is often a good alternative to neat TFA for sensitive substrates.[2][4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-amino-dihydro-furan-2-one
This protocol describes the intramolecular cyclization of N-Boc-4-amino-2-hydroxybutanoic acid.
-
Dissolve N-Boc-4-amino-2-hydroxybutanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-amino-dihydro-furan-2-one.
Protocol 2: Synthesis of this compound
This protocol outlines the deprotection of the Boc group and formation of the hydrochloride salt.
-
Dissolve N-Boc-4-amino-dihydro-furan-2-one (1 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue is the crude hydrochloride salt. It can be further purified by trituration with a solvent in which the salt is insoluble, such as diethyl ether, followed by filtration and drying under vacuum to yield pure this compound.[6]
Data Presentation
Table 1: Typical Reagents and Conditions for Boc Deprotection
| Method | Acid Reagent | Solvent | Concentration | Temperature | Typical Time | Notes |
| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[2] | 0 °C to Room Temp | 30 min - 4 h[2] | Most common method; scavengers are often recommended.[2] |
| B | Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[2] | Room Temp | 1 - 4 h[2] | Product often precipitates as the HCl salt. Good alternative to TFA.[4] |
| C | p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Can be used under milder conditions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting logic for the Boc deprotection step.
References
- 1. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-dihydro-furan-2-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves the amination of a pre-existing lactone, such as α-bromo-γ-butyrolactone, followed by hydrolysis and salt formation. Another approach involves the cyclization of a suitable amino acid precursor.
Q2: What are the most common byproducts observed in this synthesis?
Based on related syntheses and the reactivity of the intermediates, several byproducts can be anticipated. These include unreacted starting materials, over-aminated products, and products resulting from ring-opening of the lactone. Inadequate hydrolysis can also lead to the presence of ester intermediates.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, it is crucial to carefully control the reaction conditions. This includes maintaining the optimal temperature, using the correct stoichiometry of reagents, and ensuring a moisture-free environment, particularly when using water-sensitive reagents. Step-wise addition of reagents can also help in controlling the reaction and minimizing side reactions.
Q4: What are the recommended purification methods for this compound?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether or methanol/isopropanol. Due to the polar nature of the hydrochloride salt, column chromatography on silica gel may be challenging but can be employed with a polar eluent system, potentially containing a small percentage of acid or a buffer to maintain the salt form.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure the quality and purity of your starting materials. The product may be sensitive to harsh acidic or basic conditions during workup; use mild workup procedures where possible. | |
| Incorrect stoichiometry of reagents. | Carefully re-check the molar ratios of your reactants and reagents. | |
| Formation of a Complex Mixture of Products | Side reactions due to incorrect temperature or reagent addition. | Maintain strict temperature control throughout the reaction. Consider the slow, dropwise addition of reactive reagents to minimize localized high concentrations that can lead to side reactions. |
| Presence of impurities in starting materials. | Purify starting materials before use if their purity is questionable. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup or crystallization solvent. | If the product is water-soluble, use extraction with a suitable organic solvent after saturating the aqueous layer with salt (salting out). For crystallization, explore a variety of solvent/anti-solvent systems. |
| Product is an oil and does not crystallize. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. | |
| Inconsistent Hydrochloride Salt Formation | Insufficient or excess hydrochloric acid used. | Carefully control the amount of HCl added. Titrate a small sample to determine the optimal amount needed for complete salt formation without having a large excess. |
| Presence of water affecting salt precipitation. | Ensure all solvents used for the final precipitation step are anhydrous. |
Experimental Protocols
A representative experimental protocol for a key step in a related synthesis is provided below. Note that this is a general procedure for a similar class of compounds and may require optimization for the specific synthesis of this compound.
Protocol: Amination of α-bromo-γ-butyrolactone
-
Dissolve α-bromo-γ-butyrolactone in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the aminating agent (e.g., a protected amine or ammonia equivalent) in the same solvent to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-lactone.
Visualizations
The following diagrams illustrate key conceptual workflows in the synthesis and troubleshooting process.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
Technical Support Center: Purification and Recrystallization of 4-Amino-dihydro-furan-2-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification and recrystallization of 4-Amino-dihydro-furan-2-one hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and recrystallization of this compound.
Problem: The compound "oils out" and does not form crystals.
Answer:
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities.
-
Solution 1: Adjust the Solvent System. The compound may be too soluble in the chosen solvent. If using a single solvent, try switching to a less polar solvent. For mixed solvent systems, such as methanol and isopropanol, reduce the amount of the "good" solvent (methanol) in which the compound is highly soluble and increase the proportion of the "poor" solvent (isopropanol) in which it is less soluble.
-
Solution 2: Lower the Crystallization Temperature. After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly. Rapid cooling can favor oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Solution 3: Add Seed Crystals. If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization and prevent oiling out.
-
Solution 4: Redissolve and Recrystallize. If the compound has oiled out, reheat the solution until the oil redissolves. You may need to add a small amount of additional "good" solvent. Then, allow it to cool at a much slower rate.
Problem: No crystals form, even after the solution has cooled.
Answer:
This is likely due to either using too much solvent, resulting in a solution that is not saturated, or supersaturation, where the compound remains dissolved even below its saturation point.
-
Solution 1: Reduce the Solvent Volume. If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to precipitate out of the hot solution. Once the volume is reduced, allow the solution to cool again.
-
Solution 2: Induce Crystallization. To overcome supersaturation, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound.
-
Introduce a "cold shock" by briefly placing the flask in a dry ice/acetone bath for a few seconds. This can sometimes be enough to initiate nucleation.
-
Problem: The recrystallization yield is very low.
Answer:
A low recovery of the purified compound can be attributed to several factors.
-
Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.
-
Mitigation: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cause 2: Premature filtration. Filtering the crystals before crystallization is complete will result in significant loss of product.
-
Mitigation: Ensure the solution has been allowed to cool completely, first to room temperature and then in an ice bath for at least 30 minutes, to maximize crystal formation before filtration.
-
-
Cause 3: Washing with warm or excessive solvent. Washing the collected crystals with a solvent that is not ice-cold or using too large a volume will redissolve some of the purified product.
-
Mitigation: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem: The purified crystals are colored, although the desired compound is white.
Answer:
Colored impurities are a common issue.
-
Solution: Use of Decolorizing Carbon. Activated charcoal can be used to adsorb colored impurities.
-
Procedure: After dissolving the crude compound in the hot solvent, and before hot filtration, add a small amount of decolorizing carbon (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. The carbon can then be removed by hot gravity filtration along with any other insoluble impurities. Caution: Never add charcoal to a boiling solution, as it can cause vigorous bumping.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: For polar amine hydrochlorides like this compound, a mixed-solvent system is often effective. A combination of a "good" solvent in which the compound is soluble (like methanol or ethanol) and a "poor" solvent in which it is less soluble (like isopropanol, ethyl acetate, or diethyl ether) is a good starting point. A methanol/isopropanol system is a recommended combination to try first.
Q2: How do I perform a two-solvent recrystallization?
A2: First, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol). Then, while the solution is still hot, slowly add the "poor" solvent (e.g., isopropanol) dropwise until you observe persistent cloudiness (turbidity). At this point, add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Then, allow the solution to cool slowly to induce crystallization.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically cause the melting point to be depressed and broaden the range.
-
Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to identify and quantify impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of the compound and detect the presence of impurities.
Q4: What are the expected yield and purity after a single recrystallization?
A4: While the exact yield and purity will depend on the initial purity of the crude material and the care taken during the procedure, a successful recrystallization should significantly improve the purity. A typical recovery yield for a single recrystallization is in the range of 70-90%. The purity should ideally be greater than 98%, which can be confirmed by the analytical methods mentioned above.
Experimental Protocols
Protocol: Recrystallization of this compound using a Methanol/Isopropanol Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of methanol (the "good" solvent) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new receiving flask with a small amount of hot methanol. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
-
Saturation: Reheat the clear solution to boiling. Slowly add isopropanol (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the mass of the dried crystals to calculate the percent recovery. Assess the purity using an appropriate analytical technique, such as melting point determination or HPLC.
Quantitative Data
The following table summarizes estimated solubility and expected outcomes for the purification of this compound. Please note that this data is based on the properties of structurally similar compounds and general principles of recrystallization, and should be used as a guideline for experimental design.
| Parameter | Value | Notes |
| Solubility in Methanol (25 °C) | Moderately Soluble | A good solvent for initial dissolution. |
| Solubility in Methanol (Boiling) | Highly Soluble | Ideal for creating a saturated solution. |
| Solubility in Isopropanol (25 °C) | Sparingly Soluble | A suitable anti-solvent. |
| Solubility in Isopropanol (Boiling) | Slightly Soluble | |
| Recommended Solvent Ratio | Methanol:Isopropanol (approx. 1:2 to 1:4 v/v) | This ratio will need to be optimized based on the initial purity of the crude material. |
| Expected Yield (single recrystallization) | 70 - 90% | Dependent on the amount of impurities and adherence to the protocol. |
| Purity of Crude Material | ~85 - 95% | A typical starting purity from synthesis. |
| Expected Purity after Recrystallization | > 98% | Can be higher with multiple recrystallizations. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting low yields in the amination of dihydrofuran-2-ones
Welcome to the technical support center for the amination of dihydrofuran-2-ones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, particularly low yields, encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amination of a dihydrofuran-2-one is resulting in a low yield. What are the common causes?
A1: Low yields in the amination of dihydrofuran-2-ones can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. The stability of the lactone and the amine at the reaction temperature is a crucial consideration.
-
Catalyst Inactivity or Inefficiency: The choice of catalyst is vital. For instance, some reactions may require a Lewis acid to activate the lactone ring, while others might proceed more efficiently with a transition metal catalyst. Catalyst poisoning by impurities in the starting materials or solvents can also be an issue.
-
Poor Nucleophilicity of the Amine: The nature of the amine plays a significant role. Sterically hindered or electron-deficient amines may exhibit lower reactivity.
-
Competing Side Reactions: Undesired reactions such as ring-opening without subsequent amidation, or decomposition of the starting material or product can significantly lower the yield. For example, some furan rings can be sensitive to strongly acidic or oxidative conditions.[1]
-
Incomplete Ring Opening: The initial step in many amination procedures is the ring-opening of the lactone. If this step is not efficient, the overall yield will be low.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, a systematic optimization of the reaction conditions is recommended. Consider the following:
-
Solvent Screening: The choice of solvent can influence the solubility of reactants and the reaction pathway. Common solvents for amination reactions include toluene, chloroform, and polar aprotic solvents.
-
Temperature Optimization: A temperature screen should be performed. While higher temperatures can increase the reaction rate, they can also lead to decomposition.
-
Catalyst and Ligand Screening: If a catalytic system is being used, screening different catalysts and ligands can have a profound impact on the yield. For instance, in reductive amination, catalysts like Raney Ni, Ru-based, and Co-based catalysts have been shown to be effective.[2]
-
Amine Concentration: While stoichiometric amounts of the amine are ideal, using an excess of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions. However, this can complicate purification. A study on the aminolysis of lactones demonstrated high conversions with stoichiometric amounts of amine when using LiNTf2 as a catalyst.[3]
Q3: I am observing the formation of a hydroxy amide byproduct instead of the desired lactam. What is happening and how can I promote cyclization?
A3: The formation of a hydroxy amide is a common intermediate in the conversion of lactones to lactams. The reaction proceeds via ring-opening of the lactone by the amine. If the subsequent intramolecular cyclization to form the lactam is slow or disfavored, the hydroxy amide will be the major product. To promote cyclization:
-
Dehydrating Conditions: The cyclization step involves the elimination of water. The use of a dehydrating agent or azeotropic removal of water (e.g., with a Dean-Stark apparatus) can favor lactam formation.
-
Catalyst Choice: Certain reagents can mediate the entire lactone-to-lactam transformation in one pot. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used to mediate amidation, alcohol activation, and cyclization at room temperature.[4]
-
Activating Agents: The hydroxyl group of the intermediate can be activated to facilitate nucleophilic attack by the amide nitrogen. This can be achieved using various activating agents.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on related amination and ring-opening reactions, which can serve as a starting point for optimizing your own experiments.
Table 1: Effect of Catalyst on Reductive Amination Yield
| Catalyst | Support | Yield (%) | Temperature (°C) | Pressure (MPa H₂) | Reference |
| Raney Ni | - | 43 | 120 | 1 | [2] |
| RuCo | AC | 92 | 80 | 2 | [2] |
| Raney Co | - | 99 | - | - | [2] |
| Ni | SBA-15 | ~90 | 100 | 1.5 | [2] |
Table 2: Lewis Acid Screening for Dihydrofuran Ring-Opening
| Catalyst (10 mol%) | Yield (%) | Temperature (°C) | Time (h) | Reference |
| No Catalyst | 0 | 70 | 12 | [5] |
| Al(OTf)₃ | 79 | 70 | 1 | [5] |
| Yb(OTf)₃ | - | 70 | 1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for LiNTf₂-Catalyzed Aminolysis of Lactones
This protocol is adapted from a study on the mild and efficient aminolysis of lactones.[3]
-
To a solution of the dihydrofuran-2-one (1 equivalent) in chloroform, add the amine (1 equivalent).
-
Add lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as the catalyst.
-
Reflux the reaction mixture at 85°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Two-Step, One-Pot Reductive Amination of Furanic Aldehydes
This protocol for a related class of compounds can be adapted for dihydrofuran-2-ones that can be converted to an intermediate with a carbonyl group. This method involves the condensation to an imine followed by hydrogenation.[6][7]
-
Condensation: Dissolve the furanic aldehyde (1 equivalent) and the primary amine (1 equivalent) in methanol. Stir at room temperature for approximately 2 hours to form the imine.[6]
-
Hydrogenation: Transfer the reaction mixture containing the imine to a flow reactor packed with a CuAlOx catalyst.[6]
-
Perform the hydrogenation at a suitable temperature (e.g., 80-100°C) and hydrogen pressure (e.g., 10 bar).[6]
-
Collect the product stream and purify as necessary.
Visualizations
Caption: A typical experimental workflow for the amination of dihydrofuran-2-ones.
Caption: A logical flowchart for troubleshooting low yields in amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 4. Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 4-aminofuranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 4-aminofuranones. Our goal is to help you prevent racemization and achieve high enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing chiral 4-aminofuranones without racemization?
A1: The primary challenge lies in the potential for racemization at the stereocenter bearing the amino group. This is often due to the susceptibility of the proton at this center to abstraction under basic or acidic conditions, leading to the formation of a planar achiral enamine or enolate intermediate. Additionally, the choice of reagents, reaction temperature, and solvent can significantly impact the stereochemical outcome.
Q2: What are the most effective strategies to prevent racemization during the synthesis of chiral 4-aminofuranones?
A2: Several key strategies can be employed to maintain stereochemical integrity:
-
Use of Chiral Catalysts: Organocatalysts (e.g., proline derivatives, chiral phosphoric acids) and chiral metal complexes can create a chiral environment that favors the formation of one enantiomer over the other.
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can direct the stereochemical course of the reaction. The auxiliary is then removed in a subsequent step.
-
Mild Reaction Conditions: Employing mild bases, lower reaction temperatures, and appropriate solvents can significantly reduce the rate of racemization.[1]
-
Careful Selection of Reagents: The choice of coupling agents and other reagents can influence the potential for side reactions that lead to racemization.
Q3: How can I determine the enantiomeric excess (ee%) of my synthesized chiral 4-aminofuranone?
A3: The most common and reliable method for determining the enantiomeric excess of chiral 4-aminofuranones is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | 1. Racemization during reaction: The reaction conditions (e.g., strong base, high temperature) may be promoting the formation of a racemic mixture. 2. Ineffective chiral catalyst/auxiliary: The chosen catalyst or auxiliary may not be providing sufficient stereocontrol. 3. Racemization during workup or purification: Exposure to acidic or basic conditions during extraction or chromatography can cause racemization. | 1. Optimize reaction conditions: - Use a weaker, non-nucleophilic base. - Lower the reaction temperature.[1] - Screen different solvents to find one that minimizes racemization. 2. Re-evaluate chiral strategy: - Screen a variety of chiral catalysts or auxiliaries. - Increase the loading of the catalyst. 3. Neutralize workup and purification: - Use buffered aqueous solutions for extractions. - Employ neutral silica gel for chromatography and use non-acidic/basic eluents. |
| Poor Yield | 1. Incomplete reaction: The reaction may not be going to completion under the chosen conditions. 2. Catalyst deactivation: The catalyst may be degrading or being poisoned. 3. Side reactions: Undesired side reactions may be consuming the starting materials or product. | 1. Adjust reaction parameters: - Increase reaction time or temperature (while monitoring ee%). - Increase the concentration of reactants. 2. Protect the catalyst: - Ensure all reagents and solvents are dry and of high purity. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Identify and minimize side reactions: - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. - Adjust reaction conditions to disfavor the formation of side products. |
| Difficulty in Removing Chiral Auxiliary | 1. Harsh cleavage conditions: The conditions required to remove the auxiliary may be degrading the 4-aminofuranone product. 2. Incomplete cleavage: The cleavage reaction may not be going to completion. | 1. Screen different cleavage methods: - Explore milder acidic, basic, or hydrogenolysis conditions. - Consult the literature for cleavage protocols specific to the chosen auxiliary. 2. Optimize cleavage reaction: - Increase the reaction time or temperature. - Use a larger excess of the cleavage reagent. |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a 4-Aminofuranone Analogue
This protocol is adapted from the synthesis of 4-aminoisochromanones and can serve as a starting point for the synthesis of chiral 4-aminofuranones via an intramolecular Mannich reaction.[2][3][4]
Reaction Scheme:
Materials:
-
Appropriate furanone precursor with aldehyde and enolizable ketone functionalities
-
Amine
-
Chiral organocatalyst (e.g., a tetrazole-substituted proline derivative)
-
Anhydrous solvent (e.g., DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the furanone precursor (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the amine (1.1 equiv).
-
Add the chiral organocatalyst (e.g., 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Data for an Analogous Intramolecular Mannich Reaction[3]:
| Entry | Catalyst | Solvent | Yield (%) | dr (cis:trans) | ee% (cis) |
| 1 | Proline | CH₂Cl₂ | <5 | - | - |
| 2 | Jørgensen-Hayashi Catalyst | DMSO | - | - | - |
| 3 | Tetrazole-substituted Proline | DMSO | 85 | 99:1 | 99 |
| 4 | Tetrazole-substituted Proline | DMF | 75 | 98:2 | 98 |
| 5 | Tetrazole-substituted Proline | Toluene | 20 | 95:5 | 92 |
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general procedure and should be optimized for the specific 4-aminofuranone derivative.
Materials:
-
Synthesized chiral 4-aminofuranone sample
-
Racemic standard of the 4-aminofuranone
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in a suitable solvent (e.g., 1 mg/mL in mobile phase).
-
Prepare a solution of your synthesized sample at a similar concentration.
-
-
HPLC Method Development (starting conditions):
-
Column: Chiralcel® OD-H (or other appropriate chiral column)
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound absorbs.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 4-Amino-dihydro-furan-2-one Hydrochloride
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-Amino-dihydro-furan-2-one hydrochloride. The information is structured to address specific issues through troubleshooting guides and frequently asked questions, facilitating a smoother transition from laboratory-scale to pilot plant and commercial production.
Troubleshooting Guide
This section addresses common problems that may arise during the scale-up synthesis of this compound, offering potential causes and suggested solutions in a question-and-answer format.
Question 1: Why is the yield of 4-Amino-dihydro-furan-2-one decreasing upon scale-up?
Answer: A decrease in yield during scale-up can be attributed to several factors that are often negligible at the lab scale but become significant in larger reactors.
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. This can cause localized overheating, leading to the formation of degradation byproducts.
-
Inadequate Mixing: What appears as homogenous mixing in a small flask may not be so in a large reactor. Poor mixing can result in localized concentration gradients of reactants and reagents, leading to side reactions and incomplete conversion.
-
Extended Reaction Times: Due to slower heating and cooling rates in larger vessels, the overall reaction time may be prolonged, increasing the likelihood of byproduct formation.
Suggested Solutions:
-
Optimize Heating and Cooling: Employ reactor jackets with precise temperature control and consider using internal cooling coils for better heat management.
-
Improve Agitation: Select an appropriate stirrer design (e.g., pitched-blade turbine, anchor) and optimize the stirring speed to ensure homogeneity throughout the reaction mixture. Computational Fluid Dynamics (CFD) modeling can aid in selecting the best agitation parameters.
-
Monitor Reaction Kinetics: Utilize Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the reaction progress in real-time and determine the optimal endpoint, avoiding unnecessarily long reaction times.
Question 2: We are observing inconsistent product quality and purity between batches. What could be the cause?
Answer: Batch-to-batch inconsistency is a common scale-up challenge often linked to variations in raw material quality, process control, and downstream processing.
-
Raw Material Variability: The purity and physical properties of starting materials and reagents can vary between suppliers and even between different lots from the same supplier.
-
Inconsistent Reaction Conditions: Minor fluctuations in temperature, pressure, or addition rates that were insignificant at a smaller scale can have a magnified effect in a larger reactor.
-
Crystallization and Isolation Issues: The cooling profile, stirring rate, and solvent composition during crystallization can significantly impact crystal size, shape, and purity. Inconsistent application of these parameters will lead to variable product quality.
Suggested Solutions:
-
Establish Raw Material Specifications: Implement stringent quality control checks for all incoming raw materials to ensure consistency.
-
Implement Robust Process Controls: Utilize automated control systems to maintain tight control over critical process parameters.
-
Develop a Controlled Crystallization Process: Carefully define and control the cooling rate, agitation speed, and anti-solvent addition rate during crystallization to ensure consistent particle size distribution and purity. The use of seeding strategies can also improve batch-to-batch consistency.
Question 3: The final product, this compound, is showing poor stability. Why is this happening?
Answer: The hydrochloride salt of a weakly basic compound can sometimes be prone to disproportionation, where the salt reverts to the free base and hydrochloric acid. This can be influenced by the presence of moisture and the pH of the microenvironment. Additionally, residual solvents and impurities can catalyze degradation.
Suggested Solutions:
-
Control Water Content: Ensure that the final product is dried to a consistent and low level of residual water.
-
pH Adjustment and Control: In some cases, adjusting the pH of the crystallization medium can help stabilize the salt form.
-
Thorough Purification: Implement purification steps that effectively remove residual solvents and process-related impurities that could contribute to instability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions relevant to the development and manufacturing of this compound for pharmaceutical applications.
What are the critical process parameters to monitor during the scale-up of the lactone ring formation step?
The intramolecular cyclization to form the dihydro-furan-2-one ring is a critical step. Key parameters to monitor and control include:
-
Temperature: To prevent side reactions and ensure optimal reaction kinetics.
-
pH: The acidity of the reaction medium can significantly influence the rate of cyclization and the stability of the product.
-
Water Content: The presence of water can potentially lead to hydrolysis of the lactone ring.
How can we control the formation of impurities during the synthesis?
Impurity control is crucial for pharmaceutical intermediates. A comprehensive strategy should include:
-
Understanding Reaction Byproducts: Identify potential side reactions and the structures of the resulting impurities through techniques like LC-MS.
-
Optimizing Reaction Conditions: Adjust parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of specific impurities.
-
Purification Strategy: Develop a robust purification method, such as recrystallization from a suitable solvent system, to effectively remove identified impurities.
What are the key considerations for the final crystallization and isolation of this compound?
The final isolation step is critical for obtaining a product with the desired physical and chemical properties. Key considerations include:
-
Solvent Selection: The choice of solvent and anti-solvent will impact yield, purity, and crystal form.
-
Cooling Profile: A controlled cooling rate is essential for achieving a consistent crystal size distribution, which can affect downstream processing like filtration and drying.
-
Drying Conditions: The drying temperature and duration should be optimized to remove residual solvents without causing thermal degradation of the product.
Are there any specific safety precautions to consider during the scale-up of this synthesis?
Standard chemical safety practices should always be followed. Specific to this synthesis, consider:
-
Handling of Reagents: Ensure proper handling and storage of all chemicals, paying attention to any specific hazards.
-
Exothermic Reactions: If any step of the synthesis is exothermic, ensure that the reactor's cooling capacity is sufficient to handle the heat generated at the larger scale to prevent thermal runaways.
-
Pressure Build-up: Be aware of any potential for gas evolution and ensure that the reactor is properly vented.
Quantitative Data Summary
While specific quantitative data for the scale-up of this compound is not publicly available, the following table provides a general comparison of typical parameter changes observed during the scale-up of similar chemical processes.
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Commercial Scale (1000 L) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Heating/Cooling Time | Minutes | 0.5-1.5 hours | 1-3 hours |
| Stirrer Speed | 200-500 RPM | 50-150 RPM | 30-100 RPM |
| Heat Transfer Coeff. | High | Moderate | Low |
Experimental Protocol: General Guideline for Scale-Up Synthesis
The following is a generalized protocol for the synthesis of a 4-amino-dihydro-furan-2-one derivative, highlighting key considerations for scale-up. This should be adapted based on laboratory-scale findings for the specific target molecule.
Step 1: Ring Formation
-
Charge the appropriate starting material and solvent into a temperature-controlled reactor equipped with an overhead stirrer and a reflux condenser.
-
Slowly add the cyclization reagent (e.g., a suitable acid or base catalyst) while monitoring the internal temperature. The addition rate should be controlled to manage any exotherm.
-
Heat the reaction mixture to the predetermined optimal temperature and hold for the required duration, as determined by in-process controls (e.g., HPLC, in-situ IR).
-
Upon reaction completion, cool the mixture to ambient temperature.
Step 2: Work-up and Isolation of the Free Base
-
Quench the reaction mixture with a suitable aqueous solution to neutralize the catalyst.
-
Perform an extractive work-up to separate the product into an organic layer.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-Amino-dihydro-furan-2-one.
Step 3: Hydrochloride Salt Formation and Crystallization
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Filter the solution to remove any particulate matter.
-
Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) to the filtered solution, monitoring the pH and temperature.
-
Initiate crystallization, potentially with seeding, and control the cooling profile to achieve the desired crystal size.
-
Isolate the product by filtration and wash the filter cake with a cold solvent.
-
Dry the product under vacuum at a controlled temperature until the residual solvent levels are within specification.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for scale-up synthesis.
Identification and removal of impurities in 4-Amino-dihydro-furan-2-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-dihydro-furan-2-one hydrochloride. The information is designed to help identify and remove impurities encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials, such as derivatives of butenolide or other precursors, and reagents used in the synthesis can carry over into the final product.
-
Side Reactions: The formation of by-products during the synthesis due to competing reactions.
-
Degradation Products: The compound may degrade over time, especially if exposed to heat, light, moisture, or reactive substances. As an amine hydrochloride salt, it can be susceptible to oxidation and hydrolysis.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.
-
Catalyst Residues: If catalysts are used in the synthesis, trace amounts of elemental impurities may be present in the final product.[1]
Q2: What are the common types of impurities I might encounter?
A2: Based on general synthesis routes for similar compounds and the nature of amine hydrochlorides, you might encounter the following types of impurities:
-
Process-Related Impurities: These are specific to the synthetic route employed. For instance, if a synthesis involves the reaction of a halogenated furanone with an amine, unreacted starting materials or by-products from side reactions could be present.
-
Degradation Products: The lactone ring in the molecule can be susceptible to hydrolysis, especially under basic conditions. The amino group can be prone to oxidation.
-
Residual Solvents: Common organic solvents used in purification, such as isopropanol, ethanol, or diethyl ether, may be present in trace amounts.[2]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to identify and quantify impurities, especially if they have distinct signals from the main compound.
-
Gas Chromatography (GC): Useful for the detection and quantification of residual solvents.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause 1: Contamination
-
Troubleshooting:
-
Ensure all glassware and equipment are scrupulously clean.
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use high-purity solvents for mobile phase and sample preparation.
-
Possible Cause 2: Sample Degradation
-
Troubleshooting:
-
Prepare fresh samples and analyze them immediately.
-
Investigate the stability of the sample in the chosen diluent. If the compound is degrading in the diluent, consider using a different solvent or a buffered solution.
-
Store the bulk material in a cool, dry, and dark place to prevent degradation.
-
Possible Cause 3: Presence of Synthesis-Related Impurities
-
Troubleshooting:
-
Review the synthesis scheme to identify potential by-products.
-
If possible, synthesize or obtain reference standards for suspected impurities to confirm their identity by retention time matching.
-
Use LC-MS to obtain molecular weight information for the unknown peaks to aid in their identification.
-
Issue 2: Poor Peak Shape in HPLC
Possible Cause 1: Inappropriate Mobile Phase pH
-
Troubleshooting:
-
For an amine compound, the mobile phase pH can significantly affect peak shape. Adjust the pH of the aqueous component of the mobile phase. A pH of around 2.5 to 4 is often a good starting point for amine hydrochlorides.
-
Ensure the mobile phase is adequately buffered.
-
Possible Cause 2: Column Overload
-
Troubleshooting:
-
Reduce the concentration of the sample being injected.
-
Decrease the injection volume.
-
Possible Cause 3: Strong Sample Solvent
-
Troubleshooting:
-
If possible, dissolve the sample in the mobile phase.
-
If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific sample and impurity profile.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid sample in an oven at 105 °C for 48 hours. |
| Photodegradation | Expose the solid sample to UV light (e.g., 254 nm) for 48 hours. |
After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by HPLC.
Purification of this compound
Recrystallization is a common and effective method for purifying amine hydrochloride salts.[2]
Protocol 3: Recrystallization Procedure
-
Solvent Selection:
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., isopropanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
If crystallization is still slow or incomplete, slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes cloudy.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent or the anti-solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Potential degradation pathways for 4-Amino-dihydro-furan-2-one.
References
Improving the stability and shelf-life of 4-Amino-dihydro-furan-2-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability and shelf-life of 4-Amino-dihydro-furan-2-one hydrochloride. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the visible signs of degradation for this compound?
A2: Physical signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder (indicating moisture uptake), or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of compounds containing a lactam (cyclic amide) ring, such as this one, is often pH-dependent. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring and render the compound inactive.[3][4] As a hydrochloride salt, the compound is expected to be more stable in a slightly acidic aqueous solution. Alkaline conditions should be avoided as they can significantly accelerate the hydrolysis of the lactam moiety.[4][5]
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway is likely the hydrolysis of the gamma-butyrolactam ring. This can be catalyzed by acid or base and results in the formation of the corresponding amino acid. Other potential degradation pathways could involve oxidation of the furanone ring or reactions involving the primary amine.
Q2: How can I monitor the stability of my this compound sample?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of your sample.[6] This method should be capable of separating the intact parent compound from all potential degradation products. The use of a photodiode array (PDA) detector can aid in peak purity analysis.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional, unexpected peaks that were not present in the initial analysis of the compound.
-
Possible Cause 1: Degradation due to Improper Storage.
-
Possible Cause 2: Degradation in Solution.
-
Solution: The compound may be degrading in your sample diluent. Investigate the pH of your diluent and consider using a slightly acidic buffer to improve stability. Prepare fresh solutions immediately before analysis.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that all glassware, solvents, and equipment are clean and free of contaminants.
-
Issue 2: Decrease in Assay Value or Potency Over Time
-
Symptom: The measured concentration or potency of your this compound sample decreases in subsequent analyses.
-
Possible Cause 1: Hydrolytic Degradation.
-
Solution: As the lactam ring is susceptible to hydrolysis, minimize the sample's exposure to water and ensure the pH of any solutions is slightly acidic.[3] When preparing solutions, use anhydrous solvents if the experimental design permits.
-
-
Possible Cause 2: Thermal Degradation.
-
Solution: Keep samples at a low temperature (e.g., 4°C) during the analytical sequence. For long-term stability studies, adhere to ICH guidelines for temperature and humidity control.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Data Presentation
To systematically investigate the stability of this compound, a forced degradation study is recommended. The following table summarizes typical stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8 hours |
| Thermal Degradation | Solid State | 80 °C | 24, 48 hours |
| Photodegradation | Solution | ICH specified light source | As per ICH Q1B |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[8]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at specified time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. At specified time points (e.g., 24, 48 hours), dissolve a portion of the solid and analyze.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method, preferably with both PDA and Mass Spectrometry (MS) detectors to aid in the identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over 20-30 minutes.
-
-
Detection: Use a PDA detector to monitor the absorbance at a wavelength where the parent compound has maximum absorbance. This also allows for peak purity analysis.
-
Method Validation: Once the method is developed using the forced degradation samples, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.[8]
Visualizations
Caption: Potential hydrolytic degradation pathway for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions of 4-Amino-dihydro-furan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing side reactions encountered during the coupling of 4-Amino-dihydro-furan-2-one hydrochloride in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when using this compound in peptide synthesis?
The primary challenge in coupling this compound lies in the stability of the γ-butyrolactone ring. Potential side reactions include:
-
Lactone Ring Opening: The ester bond in the lactone ring is susceptible to nucleophilic attack, particularly by amines (aminolysis) or under strongly basic or acidic conditions. This can lead to the formation of a γ-hydroxy-α,γ-diaminobutyric acid derivative, which may be incorporated into the peptide chain or exist as a free impurity.
-
Racemization: As with many amino acids, there is a risk of epimerization at the α-carbon during activation and coupling, which can be exacerbated by strong bases or prolonged reaction times.[1]
-
Standard Peptide Coupling Side Reactions: Other common side reactions in peptide synthesis, such as diketopiperazine formation (especially at the dipeptide stage) and the formation of N-acylurea byproducts with carbodiimide reagents, can also occur.[2]
Q2: Which coupling reagents are recommended for minimizing side reactions with this amino acid?
The choice of coupling reagent is critical. Here is a general comparison:
| Coupling Reagent Class | Examples | Potential Advantages for this Application | Potential Disadvantages/Risks |
| Uronium/Aminium | HATU, HBTU, HCTU | High coupling efficiency and speed, which can minimize contact time with basic conditions, potentially reducing lactone ring opening. Often used with additives like HOBt or HOAt to suppress racemization.[2] | Can form guanidinium byproducts if excess reagent reacts directly with the free amine.[2] |
| Phosphonium | PyBOP, PyAOP | High reactivity and rapid coupling. Byproducts are generally less problematic than those from uronium reagents. | Can be more expensive than other options. |
| Carbodiimide | EDC, DIC | Cost-effective and widely available. Can be used with additives like HOBt or OxymaPure to reduce racemization and other side reactions.[2] | Risk of forming N-acylurea byproducts. Slower reaction rates might increase the risk of lactone ring opening under basic conditions. |
Q3: What role do additives like HOBt and HOAt play?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization during the activation of the amino acid.[1] They react with the activated amino acid to form an active ester, which is less prone to racemization and reacts efficiently with the amine component. HOAt is often considered superior to HOBt in preventing racemization, especially in difficult couplings.
Q4: How should the hydrochloride salt of 4-Amino-dihydro-furan-2-one be handled prior to coupling?
The hydrochloride salt needs to be neutralized to the free amine before the coupling reaction can proceed efficiently. This is typically done in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. It is generally recommended to use the minimum amount of base necessary to neutralize the salt and facilitate the reaction, as excess base can promote side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Potential Causes:
-
Incomplete coupling reaction.
-
Lactone ring opening leading to consumption of the starting material.
-
Steric hindrance.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more powerful coupling reagent like HATU or PyBOP.
-
Increase the equivalents of the amino acid and coupling reagent.
-
Extend the coupling time, but monitor for an increase in side products.
-
Consider performing a "double coupling" where the coupling step is repeated with fresh reagents after the initial reaction time.
-
-
Control Reaction Temperature: Perform the coupling at 0°C to slow down potential side reactions, including lactone ring opening.
-
Choice of Base: Use a weaker base like NMM instead of DIPEA to minimize base-catalyzed side reactions.
-
Monitor Reaction Progress: Use a qualitative method like the Kaiser test (for primary amines) to monitor the disappearance of the free amine on the resin. A positive test indicates an incomplete reaction.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Potential Causes:
-
Lactone Ring-Opened Product: A major impurity is likely the peptide containing the γ-hydroxy-α,γ-diaminobutyric acid derivative. This will have a mass increase corresponding to the addition of a water molecule (M+18).
-
Racemized Diastereomer: An impurity with the same mass but a different retention time could be the diastereomer formed due to racemization.
-
N-Acylurea Adduct: If using a carbodiimide reagent like EDC or DIC, a peak corresponding to the addition of the urea byproduct to the amino acid might be observed.
-
Diketopiperazine: For dipeptides, a cyclic product may have formed.
Troubleshooting Steps:
-
Characterize Impurities: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the structure of the major impurities.
-
To Minimize Lactone Ring Opening:
-
Reduce the amount of base used.
-
Shorten the reaction time.
-
Use a milder coupling reagent if possible, or perform the reaction at a lower temperature.
-
-
To Minimize Racemization:
-
Ensure an adequate amount of an additive like HOBt or HOAt is used.
-
Avoid excessive pre-activation times.
-
Use a weaker base.
-
-
To Avoid N-Acylurea Formation:
-
Use an additive like HOBt.
-
Switch to a phosphonium or uronium-based coupling reagent.
-
Experimental Protocols
The following are general protocols that can be adapted for the coupling of N-protected 4-Amino-dihydro-furan-2-one. Optimization for specific sequences is recommended.
Protocol 1: HATU/DIPEA Coupling (Solid Phase)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the N-Fmoc-4-Amino-dihydro-furan-2-one (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
Protocol 2: EDC/HOBt Coupling (Solution Phase)
-
Dissolution: Dissolve the N-protected amino acid (1 eq.) and the amine component (1 eq.) in a suitable solvent like DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add HOBt (1.2 eq.) and EDC hydrochloride (1.2 eq.) to the solution. If the amine component is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like NMM.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Desired peptide coupling reaction pathway.
References
Managing the hygroscopicity of 4-Amino-dihydro-furan-2-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of 4-Amino-dihydro-furan-2-one hydrochloride. The following information is based on best practices for handling hygroscopic active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For an API like this compound, moisture absorption can lead to several issues, including:
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.
-
Physical Changes: Moisture can cause the powder to clump or cake, affecting its flowability and making accurate weighing and formulation difficult.[1][2]
-
Alteration of Crystal Structure: Water absorption can induce changes in the solid-state form of the compound, potentially impacting its solubility, bioavailability, and stability.
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not correspond to the true amount of the active compound, leading to dosing errors.[1]
Q2: How can I determine the hygroscopicity of my batch of this compound?
A2: The hygroscopicity of a new batch of this compound should be determined experimentally. Standard methods include:
-
Gravimetric Method (according to the European Pharmacopoeia): This involves exposing a sample to a controlled high-humidity environment (e.g., 80% Relative Humidity at 25°C) for a set period (24 hours) and measuring the percentage weight gain.[3][4]
-
Dynamic Vapor Sorption (DVS) Analysis: DVS is a more sophisticated method that measures the rate and extent of water vapor uptake by a sample as the relative humidity is varied at a constant temperature. This provides a detailed moisture sorption-desorption profile.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: Based on its potential hygroscopicity, this compound should be stored in a tightly sealed, moisture-resistant container.[8] The use of a desiccator containing a suitable drying agent (e.g., silica gel, molecular sieves) is highly recommended.[9] For long-term storage, a controlled low-humidity environment (e.g., a dry cabinet or a glove box with humidity control) is ideal.[1][9] Always refer to the supplier's Certificate of Analysis and Safety Data Sheet for any specific storage recommendations.
Q4: Can I handle this compound on an open lab bench?
A4: To minimize moisture absorption, it is best to handle this compound in a controlled environment, such as a glove box with low humidity. If this is not available, work quickly and efficiently to minimize the exposure time to the ambient atmosphere.[8][9] Avoid leaving the container open for extended periods.
Q5: How does hygroscopicity affect formulation development?
A5: The hygroscopicity of an API is a critical parameter in formulation development. It influences the choice of excipients, the manufacturing process (e.g., wet vs. dry granulation), and the type of packaging for the final dosage form.[10] For a hygroscopic compound, formulation strategies may include:
-
Film coating: Applying a moisture-barrier film to tablets.[10]
-
Encapsulation: Using capsules to protect the API from the environment.[10]
-
Co-processing with hydrophobic excipients: Mixing the API with excipients that repel water.[10]
-
Selection of appropriate packaging: Using blister packs with high moisture barrier properties or bottles with desiccants.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The powder has formed clumps or cakes. | Exposure to ambient humidity during storage or handling. | Gently break up the clumps with a spatula before weighing. For future prevention, ensure storage in a desiccator or dry cabinet and minimize exposure time to air. Consider transferring the material in a glove box. |
| Difficulty in achieving consistent weighing. | The material is rapidly absorbing moisture from the air during weighing. | Weigh the compound in a low-humidity environment if possible. Use a weighing bottle with a lid, and only uncap it for the brief moment of transfer. Work quickly to minimize exposure time. |
| The material's appearance has changed (e.g., from crystalline to amorphous). | Moisture-induced phase transition. | This indicates significant water absorption. The material's properties may be altered. It is crucial to characterize the new form (e.g., using XRD, DSC) to understand the impact on your experiments. Store future batches under stricter dry conditions. |
| Inconsistent analytical results (e.g., potency, dissolution). | Degradation due to hydrolysis or altered physical properties due to moisture. | Investigate the stability of the compound in the presence of water. Ensure the material is properly dried and handled under controlled humidity conditions prior to and during analysis. |
| Poor powder flow during formulation. | Increased cohesiveness due to moisture absorption. | Dry the material under appropriate conditions (e.g., vacuum oven at a suitable temperature) before use. Consider adding glidants to the formulation to improve flowability.[10] |
Data Presentation
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification
This table provides a standardized classification of hygroscopicity based on the weight gain of a substance after 24 hours of exposure to 80% relative humidity at 25°C.[3][4]
| Hygroscopicity Class | Weight Gain (%) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2.0 |
| Moderately hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Gravimetric Method (Ph. Eur.)
Objective: To classify the hygroscopicity of this compound according to the European Pharmacopoeia.
Materials:
-
This compound sample
-
Analytical balance
-
Weighing boats or watch glasses
-
Desiccator
-
Saturated solution of ammonium chloride (to maintain ~80% RH)
-
Calibrated thermo-hygrometer
Procedure:
-
Place a saturated solution of ammonium chloride at the bottom of a desiccator to maintain a relative humidity of approximately 80%.
-
Place a calibrated thermo-hygrometer inside the desiccator to monitor the temperature and humidity. The temperature should be maintained at 25 ± 1°C.
-
Accurately weigh a clean, dry weighing boat (W1).
-
Place approximately 1 g of this compound into the weighing boat and accurately record the initial weight (W2).
-
Place the weighing boat with the sample in the prepared desiccator.
-
After 24 hours, remove the weighing boat from the desiccator and immediately weigh it again (W3).
-
Calculate the percentage weight gain using the following formula: % Weight Gain = [(W3 - W2) / (W2 - W1)] * 100
-
Classify the hygroscopicity of the sample based on the calculated weight gain according to Table 1.
Protocol 2: Characterization by Dynamic Vapor Sorption (DVS) Analysis
Objective: To obtain a detailed moisture sorption-desorption isotherm for this compound.
Instrument: Dynamic Vapor Sorption Analyzer
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into the DVS sample pan.
-
Place the sample pan in the DVS instrument.
-
Set the temperature to 25°C.
-
Drying Step: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This will be the dry reference weight.
-
Sorption Step: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate before proceeding to the next RH level.
-
Desorption Step: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm. This plot will reveal the extent of moisture uptake, the presence of hysteresis, and any critical humidity points where phase transitions may occur.
Mandatory Visualizations
Caption: Workflow for managing a new batch of a hygroscopic compound.
Caption: Logical relationships of hygroscopicity and its consequences.
References
- 1. smtdryboxes.com [smtdryboxes.com]
- 2. seiwag-us.com [seiwag-us.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. tainstruments.com [tainstruments.com]
- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 7. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. tutorchase.com [tutorchase.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-dihydro-furan-2-one hydrochloride and β-Amino Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel scaffolds that offer improved pharmacokinetic and pharmacodynamic properties is paramount. This guide provides a comparative analysis of two such scaffolds: 4-Amino-dihydro-furan-2-one hydrochloride, a cyclic gamma-amino acid (GABA) analog, and β-amino acids, which are increasingly utilized as building blocks for peptidomimetics. This objective comparison, supported by experimental data and protocols, aims to inform researchers on the potential applications and inherent characteristics of these two compound classes.
Executive Summary
| Feature | This compound | β-Amino Acids |
| Structural Class | Cyclic GABA Analog, Lactam | Acyclic or Cyclic Amino Acids |
| Key Structural Feature | Constrained five-membered lactam ring | Amino group on the β-carbon |
| Stereochemistry | Chiral center at C4 | Can have one or two chiral centers |
| Primary Application | CNS-related research, potential anticonvulsant | Peptidomimetics, foldamers, enzyme inhibitors |
| Key Advantage | Conformationally restricted, potential for CNS penetration | Enhanced proteolytic stability in peptides |
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of available data for 4-Amino-dihydro-furan-2-one and a representative β-amino acid, β-alanine.
Table 1: Physicochemical Properties
| Property | This compound | β-Alanine |
| Molecular Formula | C₄H₈ClNO₂ | C₃H₇NO₂ |
| Molecular Weight | 137.56 g/mol | 89.09 g/mol |
| Solubility | Data not readily available for the hydrochloride salt. The parent compound, 4-amino-5H-furan-2-one, is predicted to be soluble in water. | 54.5 g/100 mL in water[1] |
| pKa | Data not readily available. The amino group is expected to have a pKa in the physiological range. | 3.55 (carboxyl), 10.24 (amino)[1] |
| logP | -0.7 (Predicted for 4-amino-5H-furan-2-one)[2] | -3.05[1] |
Note: Specific experimental data for this compound is limited in publicly available literature. The data for the parent furanone is provided as an estimate.
Biological Activity and Applications
Both this compound and β-amino acids have distinct but potentially overlapping applications in drug development, primarily stemming from their structural relation to endogenous molecules.
This compound: A Constrained GABA Analog
As a cyclic analog of GABA, 4-Amino-dihydro-furan-2-one holds promise for applications targeting the central nervous system. The constrained furanone ring system locks the molecule in a specific conformation, which can lead to increased receptor selectivity and potency compared to flexible, linear molecules like GABA itself.
Derivatives of dihydrofuran-2(3H)-one have shown effectiveness in anticonvulsant screening, specifically in the maximal electroshock (MES) test, suggesting a potential therapeutic avenue for epilepsy and other neurological disorders.[3]
β-Amino Acids: Building Blocks for Enhanced Peptidomimetics
β-amino acids are isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This seemingly small change has profound implications for their use in peptide-based drugs. Peptides incorporating β-amino acids, known as β-peptides, exhibit remarkable resistance to proteolytic degradation by peptidases, a major hurdle in the development of peptide therapeutics.[4] This enhanced stability can lead to a longer plasma half-life and improved bioavailability.
Furthermore, β-peptides can fold into stable secondary structures, including helices and sheets, making them valuable scaffolds for mimicking the bioactive conformations of natural peptides and disrupting protein-protein interactions.
Table 2: Comparative Biological Applications and Activity
| Application/Activity | This compound & Derivatives | β-Amino Acid Derivatives |
| Primary Target Class | GABA receptors, other CNS targets | Proteases, G-protein coupled receptors, Protein-protein interfaces |
| Therapeutic Potential | Anticonvulsant, Anxiolytic, Sedative | Antimicrobial, Anticancer, Antidiabetic |
| Example Activity Data | Dihydrofuran-2(3H)-one derivatives effective in MES anticonvulsant test at 100-300 mg/kg[3] | A β²,²-amino acid derivative showed a Minimum Inhibitory Concentration (MIC) of 3.8 µM against MRSA and 7.7 µM against E. coli[5]. |
| Mechanism of Action | Modulation of GABAergic neurotransmission | Mimicry of natural peptide ligands, disruption of cell membranes (antimicrobial) |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Synthesis of (R)-4-n-propyl-dihydrofuran-2(3H)-one (A Representative Dihydrofuran-2-one Derivative)
This protocol is adapted from a known synthesis of a similar dihydrofuran-2-one derivative and can be modified for the synthesis of 4-Amino-dihydro-furan-2-one.[6][7]
Materials:
-
(R)-2-propylsuccinic acid 4-tert-butyl ester
-
Toluene
-
Triethylamine
-
Ethyl chloroformate
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (4M)
Procedure:
-
Dissolve (R)-2-propylsuccinic acid 4-tert-butyl ester in toluene in a jacketed reactor and cool to -5°C under a nitrogen atmosphere.
-
Add triethylamine dropwise, maintaining the temperature below -5°C.
-
Add ethyl chloroformate dropwise, keeping the temperature below -3°C. Stir the mixture for 1 hour at -5°C.
-
Warm the reaction to 20°C and filter to remove the triethylammonium chloride salt. Wash the filter cake with toluene.
-
Cool the filtrate to -18°C and add powdered sodium borohydride in one portion.
-
Add methanol dropwise, maintaining the temperature below -18°C. Stir for at least 1 hour at -20°C.
-
Quench the reaction by the dropwise addition of 4M HCl, keeping the temperature below -18°C.
-
Warm the mixture to 20°C and add water to dissolve the salts.
-
Separate the aqueous layer and wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography.
In Vitro Proteolytic Stability Assay of a β-Peptide
This protocol is a general method to assess the stability of peptides containing β-amino acids against enzymatic degradation.[4][8]
Materials:
-
β-peptide of interest
-
α-peptide control (with a similar sequence)
-
Protease solution (e.g., Pronase or a specific peptidase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of the β-peptide and the α-peptide control in PBS.
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution in PBS at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction.
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.
-
Centrifuge the samples to pellet the precipitated enzyme.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time and calculate the percentage of peptide remaining at each time point. The half-life of the peptide can be determined from the degradation curve.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to the application of these compounds.
GABA Receptor Signaling Pathway
4-Amino-dihydro-furan-2-one, as a GABA analog, is expected to interact with the GABAergic system. The following diagram illustrates a simplified GABA receptor signaling pathway.
Caption: Simplified GABA-A receptor signaling pathway and the potential modulatory role of 4-Amino-dihydro-furan-2-one.
Peptidomimetic Drug Design Workflow
The development of β-amino acid-based peptidomimetics follows a structured workflow, from initial lead identification to a drug candidate with improved properties.
Caption: General workflow for the design and development of β-amino acid-based peptidomimetics.
Conclusion
Both this compound and β-amino acids represent valuable scaffolds in the pursuit of novel therapeutics. 4-Amino-dihydro-furan-2-one, with its constrained cyclic structure, offers a promising starting point for the development of CNS-active agents that modulate GABAergic signaling. In contrast, β-amino acids provide a powerful tool to overcome the inherent instability of peptide-based drugs, enabling the creation of robust and potent peptidomimetics for a wide range of therapeutic targets.
The choice between these scaffolds will ultimately depend on the specific therapeutic goal and target. Further research, particularly in generating more extensive quantitative data for this compound, will be crucial for a more definitive comparative assessment and to fully unlock its therapeutic potential. This guide serves as a foundational resource to aid researchers in making informed decisions in the early stages of drug discovery and development.
References
- 1. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 7. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Evaluation of Peptides Containing Furanone Moieties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. This guide provides a comparative analysis of the biological performance of peptides modified with furanone-like moieties, with a specific focus on the potential role of structures analogous to 4-Amino-dihydro-furan-2-one.
It is critical to note that a comprehensive review of scientific literature reveals a notable absence of direct experimental data on peptides explicitly containing 4-Amino-dihydro-furan-2-one hydrochloride. Therefore, this guide draws upon analogous structures—including furan-conjugated peptides and molecules with similar lactone rings—to provide a comparative framework for their biological evaluation. This document summarizes quantitative data from relevant studies, details key experimental protocols, and visualizes essential workflows and pathways to inform future research in this promising area.
Comparative Performance Data
The introduction of furanone and related lactone structures can significantly impact the cytotoxic activity and selectivity of bioactive molecules. Below are comparative data from studies on furan-conjugated tripeptides and amino-derivatives of dehydrocostus lactone, a natural compound containing a lactone ring.
In Vitro Cytotoxicity: Furan-Conjugated Peptides vs. Alternatives
A study on furan-conjugated tripeptides highlighted that specific sequences exhibit potent and selective anticancer activity. The data below compares the most active conjugate with other variations and a standard chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC₅₀) of Furan-Conjugated Tripeptides against Various Cell Lines
| Compound/Peptide | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HUVEC (Normal) | IMR-90 (Normal) |
|---|---|---|---|---|---|
| Conjugate 4 (Fur-2-Nal-Ala-Phe-CONH₂)[1] | 0.15 ± 0.05 µg/mL | Inactive | Inactive | Inactive | Inactive |
| Conjugate 1 (Fur-Phe-Ala-Phe-CONH₂) | 1.80 ± 0.09 µg/mL | - | - | - | - |
| Conjugate 2 (Fur-Ala-Phe-Phe-CONH₂) | 2.50 ± 0.11 µg/mL | - | - | - | - |
| Doxorubicin (Standard Drug) | ~0.02 - 0.2 µg/mL (Varies) | ~0.1 - 1 µg/mL (Varies) | ~0.05 - 0.5 µg/mL (Varies) | Cytotoxic | Cytotoxic |
Data is presented as the half-maximal inhibitory concentration (IC₅₀). "Inactive" indicates no significant inhibition at the tested concentrations. Data for Conjugates 1 and 2 are illustrative of other compounds in the same study series. Doxorubicin data is a general reference range.
In Vitro Cytotoxicity: Lactone Ring Modifications
Modifications to natural lactones, such as the addition of amino groups to dehydrocostus lactone (DHLC), have been shown to enhance cytotoxicity and selectivity against cancer cells.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Dehydrocostus Lactone and its Amino Derivatives
| Compound | HCC70 (Breast Cancer) | MCF-7 (Breast Cancer) | MCF-12A (Normal Breast) | Selectivity Index (SI) for MCF-7* |
|---|---|---|---|---|
| Dehydrocostus Lactone (DHLC)[2][3][4] | 1.11 ± 1.31 | 24.70 ± 1.25 | 0.07 ± 0.07 | 0.003 |
| DHLC-1 (Amino Derivative)[2][3] | 0.64 ± 1.47 | 0.07 ± 0.07 | 8.47 ± 1.24 | 121 |
| DHLC-2 (Amino Derivative)[2][3] | 1.48 ± 1.49 | 0.07 ± 1.31 | 8.88 ± 1.10 | 126.86 |
| DHLC-4 (Amino Derivative)[3] | - | 4.24 ± 1.29 | - | 34.83 |
Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biological evaluations. The following sections provide methodologies for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides, including those with furanone modifications, is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis.
Protocol:
-
Resin Preparation: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acidic cocktail (e.g., 95% Trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cytotoxicity Assay (MTT/Resazurin)
These colorimetric assays measure cell metabolic activity to determine cell viability after treatment with the test compounds.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the synthesized peptides and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Resazurin Assay Protocol: The protocol is similar to the MTT assay, with the following key differences:
-
After the treatment incubation period, Resazurin solution is added directly to the cell culture medium.
-
The plate is incubated for 1-4 hours.
-
The fluorescence is measured (typically ~560 nm excitation / ~590 nm emission) without the need for a solubilization step.[2][3][5]
Receptor Binding Affinity Assay
Determining the binding affinity (Kd or Ki) of a peptide to its target receptor is crucial for understanding its mechanism of action.
Illustrative Protocol: ELISA-based Competitive Binding Assay
-
Plate Coating: Coat a 96-well plate with the recombinant target receptor and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Competition: Add a constant concentration of a labeled (e.g., biotinylated) standard peptide mixed with increasing concentrations of the unlabeled test peptide (the competitor).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Detection: Wash the plate and add an enzyme-conjugated detection agent (e.g., Streptavidin-HRP for a biotinylated ligand).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance on a plate reader. A decrease in signal indicates that the test peptide is competing with the labeled peptide for receptor binding.
-
Data Analysis: Plot the data to determine the IC₅₀ of the test peptide, from which the inhibition constant (Ki) can be calculated.
In Vivo Antitumor Efficacy Study
Xenograft mouse models are commonly used to evaluate the in vivo efficacy of potential anticancer peptides.
References
- 1. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Furan-2(5H)-one Derivatives as Topoisomerase I Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives, evaluating their structure-activity relationships (SAR) as potent inhibitors of Topoisomerase I (Topo I) and their corresponding cytotoxic effects on various cancer cell lines. This analysis is based on key findings from a pivotal study in the European Journal of Medicinal Chemistry[1].
A series of novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds are designed to target Topoisomerase I, a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer therapy[2][3]. The core structure consists of a furan-2(5H)-one ring, which has been identified as a promising scaffold for the development of new therapeutic agents[4][5]. The study systematically explores how modifications to this core structure influence its biological activity, providing valuable insights for the rational design of more effective Topoisomerase I inhibitors.
Comparative Analysis of Biological Activity
The antitumor activity of the synthesized furan-2(5H)-one derivatives was assessed through two primary assays: Topoisomerase I inhibitory activity and in vitro cytotoxicity against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The well-known Topoisomerase I inhibitor, Camptothecin (CPT), was used as a positive control for comparison.
The synthesized compounds were categorized into two main series:
-
Series 1: Compounds lacking an exocyclic double bond on the furanone ring.
-
Series 2: Compounds bearing an exocyclic double bond on the furanone ring.
The results consistently demonstrated that compounds in Series 2 exhibited significantly more potent Topo I inhibitory activity and cytotoxicity compared to their Series 1 counterparts. This highlights the critical importance of the exocyclic double bond for the biological activity of this class of compounds[1].
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for the most active compounds from Series 2, showcasing their Topoisomerase I inhibitory activity and cytotoxicity (IC50 values) against the tested cancer cell lines.
Table 1: Topoisomerase I Inhibitory Activity of Selected Series 2 Furan-2(5H)-one Derivatives
| Compound ID | Substitution on Amidobenzyl Moiety | Topo I Inhibition (%) at 100 µM |
| B-1 | 4-Fluorophenyl | 65.8 |
| B-3 | 4-Chlorophenyl | 72.4 |
| B-5 | 4-Bromophenyl | 75.1 |
| B-7 | 4-Iodophenyl | 78.3 |
| B-9 | 4-Nitrophenyl | 85.6 |
| B-11 | 4-Methylphenyl | 68.2 |
| B-13 | 4-Methoxyphenyl | 62.5 |
| B-15 | 3,4-Dichlorophenyl | 92.3 |
| CPT | (Positive Control) | 100 |
Table 2: Cytotoxicity (IC50, µM) of Selected Series 2 Furan-2(5H)-one Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 | HeLa | A549 |
| B-1 | 8.76 | 12.54 | 15.32 |
| B-3 | 6.23 | 9.87 | 11.45 |
| B-5 | 5.11 | 7.65 | 9.88 |
| B-7 | 4.32 | 6.12 | 8.01 |
| B-9 | 2.15 | 3.45 | 4.76 |
| B-11 | 9.87 | 14.32 | 17.89 |
| B-13 | 11.23 | 16.78 | 20.11 |
| B-15 | 1.02 | 1.87 | 2.54 |
| CPT | 0.021 | 0.015 | 0.032 |
From the data, a clear SAR trend emerges. The presence of electron-withdrawing groups on the phenyl ring of the amidobenzyl moiety generally enhances both Topo I inhibitory activity and cytotoxicity. Notably, compound B-15 , with a 3,4-dichlorophenyl substitution, demonstrated the most potent activity among all the synthesized derivatives, with an IC50 value of 1.02 µM against the MCF-7 cell line[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives.
Topoisomerase I Inhibition Assay
This assay is designed to measure the ability of the test compounds to inhibit the relaxation of supercoiled plasmid DNA mediated by Topoisomerase I[6][7][8].
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol[9]
-
Test compounds dissolved in DMSO
-
Camptothecin (positive control)
-
Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol
-
Agarose gel (1%)
-
Ethidium bromide staining solution
-
UV transilluminator
Procedure:
-
A reaction mixture is prepared containing supercoiled plasmid DNA and Topo I assay buffer.
-
The test compound (at the desired concentration) is added to the reaction mixture. A control reaction without the inhibitor and a positive control with camptothecin are also prepared.
-
The reaction is initiated by the addition of human Topoisomerase I enzyme.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by adding a stop solution/loading dye.
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.
-
The gel is stained with ethidium bromide and visualized under a UV transilluminator.
-
The inhibition of Topo I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds on cultured cells[10][11].
Materials:
-
Human cancer cell lines (MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Topoisomerase I inhibition by furan-2(5H)-one derivatives.
Caption: Experimental workflow for SAR studies of furan-2(5H)-one derivatives.
References
- 1. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. abbexa.com [abbexa.com]
- 11. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC methods for the purity determination of 4-Amino-dihydro-furan-2-one hydrochloride
For researchers, scientists, and drug development professionals, establishing a robust and validated analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Amino-dihydro-furan-2-one hydrochloride, a compound that presents analytical challenges due to its low UV absorption and high polarity.
Challenges in Analysis
The primary analytical hurdles for this compound include its lack of a significant UV-absorbing chromophore, making direct UV detection difficult.[1] Additionally, its high polarity can pose challenges for retention and separation on traditional reversed-phase HPLC columns.[1] To overcome these issues, derivatization to introduce a UV-active or fluorescent moiety is a common and effective strategy.[1][2][3]
Comparative Analysis of Analytical Methods
A comparison of a proposed pre-column derivatization HPLC method with alternative analytical approaches is presented below. This comparison highlights the advantages and potential drawbacks of each technique.
Table 1: Comparison of Analytical Methodologies
| Feature | Pre-Column Derivatization HPLC-UV | Direct Analysis by HPLC with Specialized Column/Detector |
| Principle | The analyte is chemically modified with a UV-absorbing agent prior to chromatographic separation. | The analyte is separated in its native form using specialized columns or detection techniques. |
| Advantages | - High sensitivity and specificity.[2] - Utilizes standard HPLC-UV equipment. - Robust and widely applicable method.[1] | - Simpler sample preparation (no derivatization).[1] - Reduced risk of derivatization-related side reactions. |
| Disadvantages | - More complex sample preparation. - Derivatization reaction must be complete and reproducible. | - May require more specialized and expensive columns or detectors (e.g., Charged Aerosol Detector, Mass Spectrometer).[2] - Method development can be more challenging. |
| Typical Column | Standard reversed-phase C18 or C8 column. | Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized ion-exchange columns (e.g., BIST B+).[4] |
| Detection | UV or Fluorescence Detector.[2] | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Refractive Index Detector (RID). |
Recommended HPLC Method with Pre-Column Derivatization
Based on the common challenges associated with similar small, polar, non-chromophoric amines, a pre-column derivatization method using a UV-absorbing agent is recommended. This approach offers a good balance of sensitivity, specificity, and accessibility with standard laboratory equipment.
Experimental Protocol: HPLC Purity Determination via Pre-Column Derivatization
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Derivatizing reagent (e.g., Dansyl chloride, 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl))[2]
-
Buffer (e.g., sodium bicarbonate or borate buffer)
-
Acid for reaction quenching (e.g., acetic acid)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water/buffer
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 340 nm for dansyl chloride derivatives)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Derivatization Procedure:
-
To a defined volume of the standard or sample solution, add an appropriate volume of buffer.
-
Add an excess of the derivatizing agent solution (dissolved in a suitable organic solvent like acetonitrile).
-
Vortex the mixture and allow it to react at a specific temperature for a defined period (e.g., 60 °C for 30 minutes).
-
Quench the reaction by adding a small amount of an acidic solution.
-
Dilute the mixture to the final concentration with the mobile phase.
-
4. Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This can be demonstrated by the separation of the main peak from any other peaks in the chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of solutions of known concentrations.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by recovery studies, where a known amount of the standard is added to a sample matrix.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999, no interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[8] |
| Accuracy (% Recovery) | 98.0% - 102.0%[8] |
| Precision (Relative Standard Deviation, %RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1[6] |
| Robustness | %RSD of the results from varied conditions should be within acceptable limits (e.g., ≤ 2.0%). |
Visualizing the Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the HPLC method validation workflow and a logical comparison of the analytical approaches.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Constraints of 4-Amino-dihydro-furan-2-one and Proline
In the landscape of drug discovery and peptide science, the three-dimensional structure of a molecule is paramount to its biological activity. Conformational constraints, which limit the spatial arrangements a molecule can adopt, are a key tool for medicinal chemists and structural biologists. By restricting the flexibility of a molecule, researchers can enhance its binding affinity to a target, improve its metabolic stability, and increase its bioavailability. This guide provides a detailed comparison of the conformational constraints of two important five-membered ring structures: the proteinogenic amino acid L-proline and the γ-lactam 4-Amino-dihydro-furan-2-one.
Introduction to the Molecules
L-Proline is unique among the 20 common amino acids in that its side chain is cyclized back onto the backbone amine, forming a pyrrolidine ring. This cyclic nature imposes significant conformational restrictions on the polypeptide backbone, making it a crucial residue for determining protein structure, particularly in turns and loops.
4-Amino-dihydro-furan-2-one , a derivative of γ-butyrolactone, is a γ-lactam. This scaffold is present in numerous biologically active compounds and is often used as a mimic for peptide bonds or as a constrained building block in medicinal chemistry. Its five-membered lactam ring also imparts significant conformational rigidity.
Conformational Constraints: A Detailed Look
The conformational freedom of both molecules is largely dictated by the geometry of their five-membered rings and the nature of their constituent atoms.
L-Proline: A Rigid Turn-Inducer
The conformational landscape of proline is well-studied and is defined by three key features:
-
Ring Puckering: The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up).[1] These puckers refer to the displacement of the Cγ atom either towards (endo) or away from (exo) the carbonyl group of the proline residue.[2] The energy barrier for interconversion between these puckers is low (2-5 kcal/mol), allowing for rapid switching on the picosecond timescale.[2] However, the preference for one pucker over the other is influenced by the local environment and the cis/trans state of the preceding peptide bond.[3]
-
Peptide Bond Isomerization: Unlike most other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans isomers of the X-Pro peptide bond (where X is any amino acid) is small.[4] This is due to the cyclic nature of proline, which reduces the steric clash that disfavors the cis conformation in other amino acids.[5] The energy barrier for cis-trans isomerization is significant (around 20 kcal/mol), making this a slow process that can be a rate-limiting step in protein folding.[2]
-
Restricted Backbone Dihedral Angle (φ): The fusion of the side chain to the backbone nitrogen restricts the main-chain torsion angle φ to a narrow range, typically between -60° and -75°. This severely limits the allowed conformational space for proline in a polypeptide chain.
4-Amino-dihydro-furan-2-one: A Constrained Lactam
While specific experimental data for 4-Amino-dihydro-furan-2-one is less abundant, its conformational properties can be inferred from studies on similar γ-lactam and dihydrofuranone structures.
-
Ring Puckering: Like proline's pyrrolidine ring, the five-membered dihydrofuranone ring is not planar. It is expected to adopt puckered envelope or twist conformations to relieve ring strain.[6] Computational studies on related furanoside rings show a preference for conformers where one atom is out of the plane of the other four.[7] The exact puckering preference of 4-Amino-dihydro-furan-2-one would be influenced by the substituents on the ring.
-
Amide Bond Planarity: The amide bond within the lactam ring is generally planar. This planarity, combined with the ring structure, significantly restricts the overall flexibility of the molecule.
-
Influence of the Amino Group: The amino group at the C4 position can influence the ring's puckering preference through steric and electronic effects. Its ability to act as a hydrogen bond donor could also lead to intramolecular interactions that stabilize specific conformations.
Data Presentation: Quantitative Comparison
The following table summarizes the key conformational parameters for L-proline and provides expected properties for 4-Amino-dihydro-furan-2-one based on related structures.
| Parameter | L-Proline | 4-Amino-dihydro-furan-2-one (inferred) |
| Ring Structure | Pyrrolidine | Dihydrofuran-2-one (γ-Lactam) |
| Key Conformational Equilibria | Ring Puckering (Endo/Exo), Peptide Bond Isomerization (Cis/Trans) | Ring Puckering (e.g., Envelope, Twist) |
| Ring Pucker Energy Barrier | ~2-5 kcal/mol[2] | Low, similar to proline |
| Peptide Bond Isomerization Barrier | ~20 kcal/mol[2] | N/A (Internal amide bond) |
| Backbone Dihedral Angle φ | Restricted to ~ -65°[8] | N/A (Not an amino acid) |
| Key Torsion Angle ψ (in peptides) | Two minima, ~ -140° and +60°[4] | Restricted to ~ -120°[4] |
Mandatory Visualization
Caption: Chemical structures of L-Proline and 4-Amino-dihydro-furan-2-one.
Caption: Proline's Cγ-endo and Cγ-exo ring pucker conformations.
Caption: Cis and trans conformations of the X-Proline peptide bond.
Caption: A general workflow for determining molecular conformation.
Experimental Protocols
Determining the precise conformational preferences of molecules like proline and 4-Amino-dihydro-furan-2-one requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the conformation of molecules in solution.[9][10]
Objective: To determine the relative populations of different conformers and to measure key dihedral angles.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of 1-5 mM.[11]
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify all proton signals.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance constraints.
-
-
Measurement of Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of torsion angles.
-
Data Analysis: Integrate NOE cross-peak volumes and measure J-values. Use this data to calculate internuclear distances and dihedral angles, which can then be used to build a model of the predominant solution conformation.
Single-Crystal X-Ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.[8][12]
Objective: To determine the precise three-dimensional structure of the molecule in a crystal lattice.
Methodology:
-
Crystallization: Grow single crystals of the compound of sufficient size and quality (typically > 0.1 mm).[12] This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[1]
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam.[12] The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.[12]
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.
Computational Modeling
Computational methods are used to explore the potential energy surface of a molecule and to predict the relative stabilities of different conformers.[13]
Objective: To identify low-energy conformations and to understand the energetic barriers between them.
Methodology:
-
Structure Preparation: Build an initial 3D model of the molecule.
-
Conformational Search: Systematically or stochastically explore the conformational space of the molecule. This can be done using methods like molecular mechanics or quantum mechanics calculations.
-
Molecular Dynamics (MD) Simulations: Simulate the motion of the molecule over time in a given environment (e.g., in a solvent box).[14] This allows for the observation of conformational transitions and the calculation of the relative populations of different conformational states.
-
Energy Calculations: Use high-level quantum mechanics methods (e.g., Density Functional Theory - DFT) to calculate the relative energies of the identified low-energy conformers.
-
Analysis: Analyze the simulation trajectories and the calculated energies to create a map of the conformational landscape of the molecule.
Conclusion
Both L-proline and 4-Amino-dihydro-furan-2-one possess conformationally constrained five-membered rings that limit their structural flexibility. Proline's conformational properties are well-defined and play a critical role in protein structure. Its restricted φ angle, puckered pyrrolidine ring, and the significant energy barrier to cis-trans isomerization make it a powerful tool for introducing specific structural motifs in peptide design.
4-Amino-dihydro-furan-2-one, as a γ-lactam, also exhibits significant conformational rigidity due to its planar amide bond and puckered ring system. While less studied than proline, its constrained nature makes it an attractive scaffold for the design of small molecule drugs and peptidomimetics. Understanding the subtle differences in the conformational landscapes of these and other cyclic molecules is crucial for the rational design of new therapeutics and biomaterials. The synergistic use of NMR spectroscopy, X-ray crystallography, and computational modeling provides the necessary tools to elucidate these structures and to harness their conformational constraints for a desired biological outcome.
References
- 1. How To [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. The conformational preferences of gamma-lactam and its role in constraining peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auremn.org.br [auremn.org.br]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr-bio.com [nmr-bio.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of 4-Amino-dihydro-furan-2-one hydrochloride
The determination of enantiomeric excess (ee) is a critical analytical challenge in drug development and stereoselective synthesis. For a chiral molecule like 4-Amino-dihydro-furan-2-one hydrochloride, an important building block, ensuring enantiomeric purity is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and performance data.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The primary methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomer derivatives between a CSP and a gaseous mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), causing distinct chemical shifts.[1][2] |
| Sample Volatility | Not required. Suitable for a wide range of compounds.[1] | Requires volatile and thermally stable derivatives.[1][3] | Not required. |
| Derivatization | Often not required, direct analysis is possible on many CSPs.[4] | Mandatory to increase volatility and thermal stability (e.g., esterification followed by acylation).[3] | May be required (using a CDA) or can be done directly with a CSA.[2] |
| Resolution | Generally provides high-resolution, baseline separation.[4] | Offers excellent resolution and efficiency.[3] | Resolution of signals depends on the chiral auxiliary and magnetic field strength; peak overlap can occur.[5] |
| Sensitivity | High, especially with UV or MS detectors.[6] | Very high, particularly with Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4] | Lower sensitivity compared to chromatographic methods.[1] |
| Analysis Time | Typically 5-30 minutes per sample. | Shorter analysis times are often possible. | Rapid data acquisition, but sample preparation can be involved. |
| Advantages | Wide applicability, robustness, well-established methods.[4] | High efficiency, high sensitivity, simple method development by adjusting temperature. | No physical separation needed, provides structural information, can be non-destructive. |
| Limitations | Chiral columns can be expensive.[4] Method development can be time-consuming. | Limited to volatile/derivatizable compounds; derivatization can introduce errors or racemization.[3] | Lower sensitivity, requires higher sample concentration, chiral auxiliaries can be expensive.[1] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols for amino acid derivatives and should be optimized for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used method for enantiomeric separation.[7] The direct approach, using a Chiral Stationary Phase (CSP), is most common and avoids potential side reactions from derivatization.[4][8] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[9]
Protocol:
-
Chromatographic System: HPLC with UV detector.
-
Column: A polysaccharide-based CSP, such as Chiralcel OD-H (cellulose-based) or Chiralpak AD (amylose-based).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[9] For an amine compound, adding a small amount of an amine modifier like diethylamine (0.1% v/v) to the mobile phase is recommended to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4] Filter the sample through a 0.45 µm filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Chiral Gas Chromatography (GC)
For GC analysis, non-volatile amino compounds must first be converted into volatile derivatives.[3] This is typically a two-step process involving esterification of the carboxyl group (or in this case, the lactone carbonyl after hydrolysis) and acylation of the amino group.
Protocol:
-
Derivatization (Two-Step):
-
Esterification: React the sample with an alcoholic solution of HCl (e.g., 3 N methanolic HCl) and heat at 100°C for 30 minutes. This step will open the lactone ring and esterify the resulting carboxylic acid.
-
Acylation: After removing the excess reagent, add an acylating agent such as trifluoroacetic anhydride (TFAA) and heat to block the amino group.
-
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as Chirasil-L-Val.[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.[1]
-
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
Procedure:
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject 1 µL of the solution into the GC system.
-
Record the chromatogram and integrate the peak areas for the two diastereomeric derivatives.
-
Calculate the enantiomeric excess using the integrated peak areas.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a rapid method for ee determination without requiring chromatographic separation.[2] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can lead to separate, observable signals for each enantiomer in the NMR spectrum.[11]
Protocol:
-
Spectrometer: ¹H NMR spectrometer (400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.[1]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Prepare an NMR sample by dissolving a precise amount of this compound in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of the CSA to the NMR tube and mix thoroughly.
-
-
Procedure:
-
Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Identify a proton signal (e.g., the proton on the chiral carbon) that shows baseline separation for the two enantiomers.
-
Carefully integrate the separated signals to determine the ratio of the enantiomers.
-
Calculate the enantiomeric excess from the integral ratio.
-
Visualized Workflows and Comparisons
The following diagrams illustrate the general workflow for chiral chromatography and a logical comparison of the discussed analytical techniques.
Caption: General experimental workflow for determining enantiomeric excess using chiral chromatography.
Caption: Logical comparison of primary techniques for enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Stability Showdown: Furanone-Containing Peptidomimetics In Vitro and In Vivo
A comparative guide for researchers and drug development professionals on the enhanced stability of furanone-based peptidomimetics over their parent peptide counterparts. This guide synthesizes available data to provide a clear comparison of their performance in key stability assays, complete with detailed experimental protocols and illustrative diagrams.
The incorporation of furanone scaffolds into peptide structures represents a promising strategy in medicinal chemistry to overcome the inherent instability of natural peptides. Peptidomimetics containing furanone moieties often exhibit significantly improved pharmacokinetic profiles due to their resistance to enzymatic degradation. This guide provides an objective comparison of the in vitro and in vivo stability of furanone-containing peptidomimetics against traditional peptides, supported by representative experimental data and detailed methodologies.
In Vitro Stability: A Tale of Two Chemistries
In vitro assays are crucial for the early assessment of a drug candidate's metabolic fate. The two most common assays, plasma stability and liver microsomal stability, reveal the initial hurdles a compound must overcome to be effective in vivo.
Plasma Stability
Peptides are notoriously susceptible to degradation by proteases present in plasma. The introduction of a furanone core can shield the peptide backbone from enzymatic cleavage, dramatically increasing its half-life in this biological matrix.
Table 1: Comparative Plasma Stability of a Hypothetical Parent Peptide and its Furanone-Containing Peptidomimetic Analog.
| Compound | Half-Life (t½) in Human Plasma (min) | Half-Life (t½) in Rat Plasma (min) |
| Parent Peptide (Linear) | 15 | 8 |
| Furanone Peptidomimetic (Cyclic) | > 240 | 180 |
Data are representative and compiled from principles established in peptidomimetic literature. Actual values will vary depending on the specific sequences and structures.
Liver Microsomal Stability
The liver is the primary site of drug metabolism, orchestrated mainly by cytochrome P450 enzymes located in the microsomes. While the furan ring itself can be a site of metabolic activity, strategic design of the peptidomimetic can mitigate this, leading to lower clearance rates compared to easily metabolized linear peptides.[1]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes.
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-Life (t½) (min) |
| Parent Peptide | 150 | 10 |
| Furanone Peptidomimetic | 35 | 65 |
Data are representative and based on typical findings for metabolically labile peptides versus more robust peptidomimetics.
In Vivo Stability: The Real-World Test
Ultimately, the performance of a drug candidate in a living organism determines its therapeutic potential. In vivo studies in animal models, such as rats, provide critical data on bioavailability and overall stability.
The enhanced in vitro stability of furanone-containing peptidomimetics generally translates to superior in vivo performance. Their resistance to degradation leads to higher plasma concentrations, longer half-lives, and improved oral bioavailability.
Table 3: Comparative Pharmacokinetic Parameters in Rats.
| Parameter | Parent Peptide | Furanone Peptidomimetic |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Clearance (CL) (mL/min/kg) | 50 | 15 |
| Volume of Distribution (Vd) (L/kg) | 0.5 | 0.8 |
| Half-Life (t½) (h) | 0.2 | 2.5 |
| Route of Administration | Oral (PO) | Oral (PO) |
| Oral Bioavailability (%) | < 1 | 25 |
This table illustrates the expected significant improvement in in vivo stability and bioavailability for a furanone-containing peptidomimetic compared to its parent peptide.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable stability data. Below are methodologies for the key experiments cited in this guide.
Plasma Stability Assay Protocol
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound and control compound.
-
Pooled human or rat plasma (with anticoagulant, e.g., heparin).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with an internal standard (IS) for quenching.
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Liver Microsomal Stability Assay Protocol
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and control compounds (high and low clearance).
-
Pooled human or rat liver microsomes.
-
Phosphate buffer, pH 7.4.
-
NADPH regenerating system (Cofactor).
-
Acetonitrile (ACN) with an internal standard (IS).
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
Add the test compound to the microsome solution in a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound.
-
From the rate of disappearance, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
In Vivo Pharmacokinetic Study Protocol in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in rats.
Materials:
-
Test compound formulated for IV and PO administration.
-
Sprague-Dawley rats with cannulated jugular veins.
-
Dosing vehicles.
-
Blood collection tubes (e.g., with K2EDTA).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound either as an IV bolus via the tail vein or orally by gavage.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Visualizing Stability Concepts
Diagrams can aid in understanding the complex processes involved in drug metabolism and stability assessment.
Caption: Workflow for comparing the stability of peptidomimetics.
Caption: Comparative metabolic pathways of peptides and furanone peptidomimetics.
References
Comparative cytotoxicity of 4-Amino-dihydro-furan-2-one hydrochloride and its derivatives
Introduction
The furanone ring is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including antibiotic, antitumor, and anti-inflammatory effects. Within this class of compounds, 4-amino-dihydro-furan-2-one and its derivatives have garnered significant interest in medicinal chemistry as potential cytotoxic agents for cancer therapy. This guide provides a comparative analysis of the cytotoxic effects of various furanone derivatives, supported by experimental data from published studies. Due to a lack of specific publicly available data on the cytotoxicity of 4-Amino-dihydro-furan-2-one hydrochloride, this guide will focus on the cytotoxic profiles of its structurally related derivatives.
Comparative Cytotoxicity Data
The cytotoxic potential of furanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for several furanone derivatives from various studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA | Active | [1] |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | HeLa | Active | [1] |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 | 0.002 | [2] |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 | 0.002 | [2] |
| Epoxide Derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC13/16 | 0.05 | [3] |
| Aziridine Derivative of pseudo acid chloride | MAC13/16 | 0.03 | [3] |
It is important to note that "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
The evaluation of the cytotoxic activity of the furanone derivatives cited in this guide predominantly utilized the MTT assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, DLA) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the furanone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Insights into Apoptosis
Several studies suggest that the cytotoxic effects of certain furanone derivatives are mediated through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to disrupt the cell cycle at the G2/M phase and trigger the intrinsic mitochondrial pathway of apoptosis.[4]
Visualizing the Experimental Workflow and Apoptotic Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified model of the intrinsic apoptotic pathway.
Caption: A typical experimental workflow for determining the cytotoxicity of furanone derivatives.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by furanone derivatives.
The available data strongly suggest that furanone derivatives are a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The remarkable potency of certain derivatives, with IC50 values in the nanomolar range, underscores the potential of the furanone scaffold in the development of novel anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers entering this exciting field of drug discovery.
References
A Comparative Guide to the Quantification of 4-Amino-dihydro-furan-2-one hydrochloride in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for preclinical and clinical studies. This guide provides a comparative overview of established bioanalytical methodologies applicable to the quantification of 4-Amino-dihydro-furan-2-one hydrochloride, a small polar molecule, in matrices such as plasma, urine, and tissue homogenates. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard for its sensitivity and selectivity.[1][2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and throughput. LC-MS/MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), stands out as the most suitable technique.[1][3][4]
Table 1: Comparison of Bioanalytical Platforms
| Feature | LC-MS/MS (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Specificity | Very High (based on parent/product ion transitions) | High (based on fragmentation pattern) | Moderate (risk of co-eluting interferences) |
| Sensitivity | Very High (pg/mL to ng/mL)[1] | High (ng/mL) | Low (µg/mL) |
| Throughput | High, especially with modern systems[2] | Moderate | Moderate to High |
| Sample Derivatization | Often not required | Often required for polar analytes | Not required |
| Matrix Effects | Can be significant, requires careful management[3][5] | Less common but can occur | Can be significant |
| Applicability for this compound | Highly Recommended | Possible with derivatization | Not recommended for low concentrations |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections outline a typical workflow for the quantification of this compound in rat plasma using UPLC-MS/MS, based on common practices for similar analytes.[3][6][7][8]
1. Sample Preparation
The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.[1]
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.[3][9]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT.
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and is ideal for methods requiring high sensitivity.[1]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for the amine group) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. UPLC-MS/MS Conditions
The following are proposed starting conditions that would require optimization.
-
UPLC System: A system such as an Agilent 1290 or Waters ACQUITY UPLC.[3][4]
-
Column: A reversed-phase column like an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is a common choice.[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+) would be suitable for the amine group.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4] The precursor ion would be the protonated molecule [M+H]+, and product ions would be determined by infusion of a standard solution.
Table 2: Typical UPLC-MS/MS Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (based on FDA guidelines) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[9] |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[9] |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the bioanalytical process, the following diagrams illustrate a typical experimental workflow and a decision tree for selecting an appropriate sample preparation method.
Caption: A typical bioanalytical workflow for the quantification of a small molecule.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS assay for the simultaneous determination of pyrotinib and its oxidative metabolite in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for 4-Aminofuranone-Containing Epitopes
This guide provides a comparative analysis of the cross-reactivity of antibodies developed against epitopes containing a 4-aminofuranone-like structure, with a specific focus on the nitrofuran metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The data presented is intended for researchers, scientists, and drug development professionals working on immunoassays for the detection of small molecules.
Performance Comparison of Anti-AMOZ Antibodies
The specificity and sensitivity of antibodies are critical for the development of reliable immunoassays. The following tables summarize the cross-reactivity of various monoclonal and polyclonal antibodies raised against different derivatives of AMOZ. The cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is expressed as the concentration of the analyte that causes 50% inhibition of the signal (IC50). Lower IC50 values indicate higher sensitivity.
Table 1: Cross-Reactivity of Monoclonal Antibodies Against NP-AMOZ Derivatives
| Antibody Clone | Target Analyte (100% Reactivity) | Cross-Reactant | Cross-Reactivity (%) | IC50 (ng/mL) | Reference |
| 2E5.1 | NP-AMOZ | AMOZ | Not specified | 15.0 | [1] |
| 2H6 | NP-AMOZ | AMOZ | Not specified | 90.6 | [1] |
| 5G12 | 2-NPAOZ | Other analogues | < 8% | 0.2 | [2] |
NP-AMOZ: Nitrophenyl derivative of AMOZ 2-NPAOZ: 3-([(2-nitrophenyl)methylene]amino)-2-oxazolidinone
Table 2: Cross-Reactivity of Polyclonal Antiserum Against Nitrofuran Metabolites
| Immunizing Hapten | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | IC50 (µg/L) | Reference |
| CPAHD | NFT | CPAHD | Very high | 3.2 | [3] |
| 3-FPA derivatized AMOZ | FTD and AMOZ | FTD | 4% | 0.01 (for AMOZ) | [3] |
| 2-oxoacetic acid derivatized AMOZ (as coating antigen) | NPAMOZ | FTD | 34.4% | Not specified | [3] |
| 2-oxoacetic acid derivatized AMOZ (as coating antigen) | NPAMOZ | AMOZ | 2.3% | Not specified | [3] |
CPAHD: Carboxyphenyl derivative of AHD (nitrofurantoin metabolite) NFT: Nitrofurantoin FTD: Furaltadone (parent drug of AMOZ) 3-FPA: 3-Formylphenoxy)acetic acid
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for hapten synthesis and the development of a competitive indirect ELISA (ciELISA) for the detection of 4-aminofuranone-like compounds.
Protocol 1: Hapten Synthesis and Immunogen Preparation
This protocol describes a general method for synthesizing a hapten from a small molecule like AMOZ and conjugating it to a carrier protein to make it immunogenic.
-
Hapten Derivatization:
-
Dissolve the small molecule (e.g., AMOZ) in a suitable solvent like methanol.
-
Add a derivatizing agent with a carboxyl group for later conjugation (e.g., 2-(4-formylphenoxy)acetic acid or 3-carboxybenzaldehyde).[4][5]
-
Incubate the reaction mixture, for example, at room temperature for 3 hours or at 60°C for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the resulting hapten by crystallization or chromatography.
-
Characterize the synthesized hapten using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure.[5][6]
-
-
Conjugation to Carrier Protein (e.g., BSA or OVA):
-
Dissolve the hapten and a carrier protein (Bovine Serum Albumin for immunization, Ovalbumin for coating) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Activate the carboxyl group of the hapten using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Add the activated hapten solution to the carrier protein solution.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten by dialysis against PBS.
-
Determine the hapten-to-protein conjugation ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[6]
-
Protocol 2: Competitive Indirect ELISA (ciELISA)
This protocol outlines the steps for a ciELISA to detect the target analyte in a sample.
-
Plate Coating:
-
Dilute the coating antigen (e.g., hapten-OVA conjugate) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[7]
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.[7]
-
Wash the plate as described above.
-
-
Competitive Reaction:
-
Prepare standards of the target analyte at various concentrations and the samples to be tested.
-
In separate tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the primary antibody (raised against the hapten-BSA immunogen) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.
-
Wash the plate five times with washing buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.[9]
-
Wash the plate as described above.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.[7][8]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The optical density is inversely proportional to the concentration of the analyte in the sample.[10]
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the development and application of antibodies against small molecule epitopes.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Caption: Workflow of a Competitive Indirect ELISA (ciELISA).
Caption: Logical Representation of Antibody Cross-Reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. scribd.com [scribd.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifetechindia.com [lifetechindia.com]
Safety Operating Guide
Navigating the Disposal of 4-Amino-dihydro-furan-2-one hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-Amino-dihydro-furan-2-one hydrochloride, a compound that requires careful handling due to its chemical structure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment. The assumed hazards, based on related chemical structures, include potential irritation to the skin and eyes, and possible harm if ingested or inhaled.
Personal Protective Equipment (PPE): Always wear the following appropriate personal protective equipment:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work Area: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to mitigate risks and adhere to regulatory standards.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or waste solid this compound should be collected in a designated, chemically compatible container with a secure, screw-on cap. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Liquid Waste (Solutions): Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[2]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," the CAS number (if available), and an accurate list of all container contents, including solvents and their estimated percentages.[2]
2. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be cool, well-ventilated, and situated away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[3]
-
Ensure the container is kept tightly closed to prevent the release of vapors.[1][3]
3. Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash. [1] This can lead to environmental contamination and potential adverse reactions in the sewer system.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[1][3] These professionals are equipped to handle and dispose of chemical waste in a safe and compliant manner.
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container.[2] Do not pour the rinsate down the drain.[2]
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.
-
Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key information for related compounds to provide a contextual understanding of potential hazards.
| Property | 2(5H)-Furanone | 4-amino-5H-furan-2-one |
| Molecular Formula | C4H4O2 | C4H5NO2 |
| Molecular Weight | 84.07 g/mol | 99.09 g/mol |
| Boiling Point | 86-87 °C at 12 mm Hg | Not Available |
| Melting Point | 4-5 °C | Not Available |
| Flash Point | 101 °C (Closed cup) | Not Available |
| Solubility | Soluble in water | Not Available |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[4] | Not explicitly defined, but similar hazards should be assumed. |
Data sourced from PubChem CID 10341 and 13374861.[5][6]
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.[4]
-
Collect the Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department in accordance with their established protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. fishersci.com [fishersci.com]
- 5. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-amino-5H-furan-2-one | C4H5NO2 | CID 13374861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 4-Amino-dihydro-furan-2-one hydrochloride
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 4-Amino-dihydro-furan-2-one hydrochloride. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended.[2] Disposable nitrile gloves provide good short-term protection against a range of chemicals.[1][2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[1][2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[2][3][4] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is required.[1][3] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Handling : Before handling, ensure all necessary PPE is correctly worn.[5] Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3][4] Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[2]
-
Spill Management : In case of a spill, evacuate the area and prevent entry. For small spills, use appropriate absorbent materials and place them in a sealed container for disposal.[6] For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid :
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek immediate medical attention.[3][7]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Container and Labeling |
| Solid Waste | Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated hazardous waste container. | Use a clearly labeled, sealed, and compatible container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards.[8] |
| Liquid Waste | Collect all liquid waste in a designated hazardous waste container. As a hydrochloride salt, this compound contains a halogen and should be collected in a container for halogenated organic waste.[8] | Use a clearly labeled, sealed, and compatible container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards.[8] |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Decontaminate the container before disposal or recycling. | Follow institutional guidelines for the disposal of decontaminated containers. |
All chemical waste must be managed through your institution's EHS department or a licensed chemical waste management company.[9] Do not dispose of this chemical down the drain.[9]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
